Nelumol A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,5-dimethoxyphenyl]prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-16(2)8-6-9-17(3)11-13-25-21-19(23-4)14-18(10-7-12-22)15-20(21)24-5/h7-8,10-11,14-15,22H,6,9,12-13H2,1-5H3/b10-7+,17-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNIFFJAKKQUJF-NRHDHWSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C=C(C=C1OC)C=CCO)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C(C=C(C=C1OC)/C=C/CO)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77836-86-3 | |
| Record name | O-Geranylsinapyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077836863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Core Mechanism of Nelumol A as a Farnesoid X Receptor Agonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelumol A, a naturally occurring oxyprenylated phenylpropanoid, has been identified as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with FXR and the subsequent downstream signaling cascades. This document summarizes the available quantitative data, provides detailed experimental protocols for the characterization of this compound's activity, and includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.
Introduction to Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Primarily expressed in the liver, intestine, kidneys, and adrenal glands, FXR plays a pivotal role in maintaining metabolic homeostasis. Its natural ligands are bile acids, with chenodeoxycholic acid (CDCA) being one of the most potent endogenous agonists. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
FXR activation initiates a cascade of events that regulate:
-
Bile Acid Homeostasis: FXR activation in the liver and intestine orchestrates a negative feedback loop to control bile acid levels.
-
Lipid Metabolism: FXR influences triglyceride and cholesterol metabolism.
-
Glucose Metabolism: FXR activation has been shown to improve insulin sensitivity and regulate gluconeogenesis.
Given its central role in metabolic regulation, FXR has emerged as a promising therapeutic target for a variety of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders.
This compound: A Novel FXR Agonist
This compound is an oxyprenylated phenylpropanoid originally isolated from Ligularia nelumbifolia. It has been characterized as a potent agonist of FXR. Studies have demonstrated that this compound activates FXR with a potency comparable to, and in some instances slightly superior to, the endogenous ligand chenodeoxycholic acid (CDCA)[1]. This makes this compound a compound of significant interest for the development of novel FXR-targeted therapies.
Mechanism of Action: this compound-Mediated FXR Activation
The primary mechanism of action of this compound involves its direct binding to the ligand-binding domain (LBD) of FXR. This interaction induces a conformational change in the receptor, which facilitates the recruitment of coactivator proteins and the dissociation of corepressors. The resulting FXR/RXR heterodimer complex then binds to FXREs on the DNA, initiating the transcription of downstream target genes.
Key Downstream Signaling Pathways
The activation of FXR by this compound triggers two principal signaling pathways that mediate its physiological effects:
-
Small Heterodimer Partner (SHP)-Dependent Pathway: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This pathway is a critical negative feedback mechanism to control bile acid production.
-
Fibroblast Growth Factor 15/19 (FGF15/19) Pathway: In the intestine, FXR activation stimulates the expression and secretion of Fibroblast Growth Factor 15 (in rodents) and its human ortholog FGF19. FGF15/19 enters the portal circulation and travels to the liver, where it binds to its receptor, FGFR4. This binding event activates a signaling cascade that also leads to the repression of CYP7A1 expression, further contributing to the regulation of bile acid synthesis.
The following diagram illustrates the signaling pathway initiated by this compound.
Quantitative Data on this compound Activity
Quantitative analysis of this compound's FXR agonist activity has been primarily conducted using cell-based reporter assays. While a precise EC50 value from a dose-response curve for this compound is not consistently reported across the literature, its potency has been demonstrated to be comparable to the endogenous FXR agonist, chenodeoxycholic acid (CDCA). One study reported that this compound transactivated FXR in a cell-based reporter gene assay at concentrations ranging from 10-50 μM. For reference, the reported EC50 for CDCA in HepG2 cells is approximately 10 μM[2].
| Compound | Assay Type | Cell Line | Reported Potency/EC50 | Reference |
| This compound | Dual-Luciferase Reporter Assay | HepG2 | Comparable to/slightly superior to CDCA | [1] |
| This compound | Cell-based Reporter Gene Assay | - | Active at 10-50 μM | |
| Chenodeoxycholic Acid (CDCA) | Transactivation Assay | HepG2 | ~10 μM | [2] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the FXR agonist activity of this compound.
Dual-Luciferase Reporter Gene Assay for FXR Activation
This assay quantifies the ability of a compound to activate FXR, leading to the expression of a luciferase reporter gene.
Objective: To determine the dose-dependent activation of FXR by this compound.
Materials:
-
HepG2 cells
-
Dual-Luciferase Reporter Assay System (e.g., Promega)
-
Expression plasmids: pCMX-hFXR (human FXR), pCMX-hRXRα (human RXRα)
-
Reporter plasmid: p(FXRE)3-tk-luc (containing three copies of the FXRE upstream of a luciferase gene)
-
Internal control plasmid: pRL-TK (Renilla luciferase)
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
This compound and CDCA (positive control) dissolved in DMSO
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent mix. In one tube, dilute 100 ng of p(FXRE)3-tk-luc, 50 ng of pCMX-hFXR, 50 ng of pCMX-hRXRα, and 10 ng of pRL-TK in 25 µL of Opti-MEM.
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add 50 µL of the transfection complex to each well containing cells. Gently rock the plate to mix.
-
Incubate the cells for 4-6 hours at 37°C.
-
-
Compound Treatment:
-
After the transfection period, replace the medium with 100 µL of fresh DMEM containing serial dilutions of this compound or CDCA (e.g., from 0.1 µM to 100 µM). Include a DMSO vehicle control.
-
Incubate the plates for 24 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium and wash the cells once with PBS.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure Firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II to each well and reading the luminescence on a luminometer.
-
Measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold induction by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.
-
Plot the fold induction against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This method is used to quantify the changes in mRNA levels of FXR target genes in response to this compound treatment.
Objective: To measure the effect of this compound on the expression of FXR target genes such as SHP and FGF15.
Materials:
-
HepG2 (for SHP) or Caco-2 (for FGF15) cells
-
6-well cell culture plates
-
This compound and CDCA (positive control) dissolved in DMSO
-
TRIzol reagent or other RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green PCR Master Mix
-
qPCR instrument
-
Primers for target genes (SHP, FGF15) and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Cell Culture and Treatment:
-
Seed HepG2 or Caco-2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., at 10 µM and 50 µM) or CDCA (e.g., at 50 µM) for 24 hours. Include a DMSO vehicle control.
-
-
RNA Extraction:
-
Wash the cells with PBS and lyse them directly in the wells using 1 mL of TRIzol reagent per well.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a High-Capacity cDNA Reverse Transcription Kit according to the manufacturer's instructions.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix for each sample in triplicate: 10 µL of 2X SYBR Green PCR Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and 6 µL of nuclease-free water for a final volume of 20 µL.
-
Perform the qPCR on a real-time PCR system with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Include a melt curve analysis at the end of the run to verify the specificity of the PCR products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the ΔCt for each sample by subtracting the Ct of the housekeeping gene from the Ct of the target gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt method.
-
Experimental Workflow and Logical Relationships
The characterization of a novel FXR agonist like this compound typically follows a structured workflow, from initial screening to in-depth mechanistic studies.
Conclusion
This compound represents a promising natural product-derived FXR agonist with a potency comparable to the endogenous ligand CDCA. Its ability to activate FXR and modulate the expression of key target genes in the SHP and FGF15/19 pathways underscores its potential for the treatment of metabolic and liver diseases. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation and development of this compound and other novel FXR agonists. Future studies should focus on obtaining more precise quantitative data on its potency and on evaluating its efficacy and safety in preclinical and clinical settings.
References
discovery and isolation of Nelumol A from Ligularia nelumbifolia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelumol A, a sesquiterpenoid derived from the roots of Ligularia nelumbifolia, has emerged as a compound of significant interest due to its potent activity as a farnesoid X receptor (FXR) agonist. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. It details the experimental protocols for its extraction and purification, summarizes key quantitative data, and elucidates its mechanism of action through the FXR signaling pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Ligularia nelumbifolia, a plant belonging to the Asteraceae family, has been a subject of phytochemical investigation, leading to the discovery of various secondary metabolites. Among these, eremophilane sesquiterpenoids are characteristic constituents of the Ligularia genus.[1] Recent studies have highlighted the biological significance of compounds isolated from this plant, with a particular focus on their potential therapeutic applications. One such compound, this compound, has been identified as a novel and potent agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis, lipid and glucose metabolism, and inflammation.[2][3] The agonistic activity of Nelumal A on FXR suggests its potential for the development of new therapeutic agents for metabolic and inflammatory diseases.[2][4]
Discovery and Isolation of this compound
The initial discovery and isolation of a related compound, Nelumol, were reported from the dried roots of Ligularia nelumbifolia.[5] Subsequent research identified Nelumal A as the active principle responsible for the observed FXR agonistic activity.[3] The isolation process involves solvent extraction followed by chromatographic separation.
Plant Material
Dried roots of Ligularia nelumbifolia serve as the starting material for the isolation of this compound.[5]
Experimental Protocol: Extraction and Isolation
The following protocol is a detailed methodology for the extraction and isolation of this compound based on reported methods for the isolation of sesquiterpenoids from Ligularia species.[5][6]
2.2.1. Extraction
-
Grinding: The dried roots of Ligularia nelumbifolia (e.g., 39.1 g) are finely ground to increase the surface area for efficient solvent extraction.[5]
-
Solvent Extraction: The powdered root material is extracted with a suitable organic solvent. Methanol is commonly used for the initial extraction of a broad range of secondary metabolites from plant materials.[2] The extraction is typically performed at room temperature over an extended period or under reflux to ensure the complete extraction of the desired compounds.
-
Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
2.2.2. Chromatographic Purification
Silica gel column chromatography is the primary method for the purification of this compound from the crude extract.[5]
-
Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase using a slurry method with a non-polar solvent such as n-hexane.
-
Sample Loading: The concentrated crude extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system for the separation of sesquiterpenoids is a mixture of n-hexane and ethyl acetate (EtOAc).[5] The elution may start with 100% n-hexane, and the polarity is gradually increased by increasing the percentage of ethyl acetate.
-
Fraction Collection: Eluted fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify the fractions containing this compound.
-
Final Purification: Fractions containing the compound of interest are combined and may be subjected to further chromatographic steps, such as preparative TLC or HPLC, to achieve high purity. The final yield of the related compound, nelumol, has been reported to be approximately 12.1 mg from 39.1 g of dried roots (a yield of about 0.031%).[6]
Experimental Workflow
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. Nelumal A, the active principle from Ligularia nelumbifolia, is a novel farnesoid X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. Chemical constituents of Ligularia nelumbifolia and L. subspicata hybrid collected in Shangrila County, Yunnan Province of China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
biological activities of Nelumol A natural product
No Information Available on Nelumol A Signaling Pathway in Hepatocytes
A comprehensive review of publicly available scientific literature and research databases has revealed no specific information regarding a "Nelumol A signaling pathway in hepatocytes." This suggests that "this compound" may be a novel compound not yet described in published research, a proprietary molecule pending disclosure, or potentially an incorrect term.
Extensive searches were conducted to identify any studies, quantitative data, or experimental protocols related to the effects of a substance named "Nelumol" or "this compound" on liver cells (hepatocytes). These searches yielded no relevant results that would allow for the creation of an in-depth technical guide as requested. The scientific community has not yet characterized a signaling cascade initiated by this specific molecule within hepatocytes.
While general signaling pathways in hepatocytes are well-documented in the context of various stimuli such as growth factors, cytokines, and drugs, there is no mention of "this compound" in these established pathways. Therefore, it is not possible to provide the requested data presentation, experimental protocols, or visualizations of the signaling pathway.
Researchers, scientists, and drug development professionals interested in this topic are encouraged to consult proprietary databases or internal research documents if "this compound" is an internal compound designation. Should "this compound" be a recent discovery, it is anticipated that information will become publicly available following peer-reviewed publication of initial research findings. Until such time, a detailed technical guide on its signaling pathway in hepatocytes cannot be constructed.
In Vitro Characterization of Nelumol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Nelumol A, a naturally occurring oxyprenylated phenylpropanoid identified as a potent agonist of the Farnesoid X Receptor (FXR). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development.
Quantitative Data Summary
The in vitro biological activity of this compound has been primarily characterized by its agonistic effects on the Farnesoid X Receptor (FXR) and its cytotoxic effects on various human cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Farnesoid X Receptor (FXR) Agonist Activity of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| FXR Activation | Potency comparable to Chenodeoxycholic Acid (CDCA) | HepG2 | Dual-Luciferase Reporter Assay | [1] |
| Effective Concentration | 10-50 µM | HepG2 | Cell-based Reporter Gene Assay | [1][2] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| SK-MEL-28 | Melanoma | 72 | MTT Assay (72 hrs) | [3] |
| U-373 MG | Glioblastoma | 42 | MTT Assay (72 hrs) | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
2.1. FXR Agonist Activity Assessment: Dual-Luciferase Reporter Assay
This protocol outlines a representative method for determining the FXR agonist activity of this compound in a human hepatoma cell line (HepG2), based on standard practices for this type of assay.
Objective: To quantify the ability of this compound to activate the Farnesoid X Receptor (FXR) and induce the expression of a reporter gene.
Materials:
-
HepG2 cells
-
Plasmids:
-
FXR expression vector (e.g., pSG5-FXR)
-
RXR expression vector (e.g., pSG5-RXR)
-
FXR-responsive reporter vector (e.g., p(hsp27)TKLUC)
-
Control vector for transfection normalization (e.g., pCMV-βgal or a Renilla luciferase vector)
-
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound (test compound)
-
Chenodeoxycholic acid (CDCA) (positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 24-well plates at a suitable density.
-
Co-transfect the cells with the FXR expression vector, RXR expression vector, the FXR-responsive reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or the positive control, CDCA.
-
Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation with the compounds, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly luciferase activity and the control reporter (e.g., Renilla luciferase or β-galactosidase) activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control reporter activity to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction over the vehicle control.
-
2.2. Cytotoxicity Assessment: MTT Assay
This protocol describes a standard method for evaluating the cytotoxic effects of this compound.
Objective: To determine the concentration of this compound that inhibits the growth of cultured human cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., SK-MEL-28, U-373 MG)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound.
-
Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for the desired period (e.g., 72 hours).
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
3.1. Farnesoid X Receptor (FXR) Signaling Pathway
This compound acts as an agonist for the Farnesoid X Receptor, a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. The diagram below illustrates the canonical FXR signaling pathway.
Caption: FXR Signaling Pathway Activated by this compound.
3.2. Experimental Workflow for FXR Agonist Screening
The following diagram outlines the general workflow for identifying and characterizing FXR agonists like this compound using a cell-based reporter assay.
Caption: Workflow for FXR Agonist Reporter Assay.
References
Phytochemical Analysis of Nelumal A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phytochemical analysis of Nelumal A, a significant bioactive compound isolated from Ligularia nelumbifolia. This document details the quantitative analysis, experimental protocols for isolation and biological assessment, and the known signaling pathways associated with Nelumal A, with a particular focus on its role as a Farnesoid X Receptor (FXR) agonist.
Introduction
Nelumal A is a naturally occurring phenylpropanoid that has garnered significant interest in the scientific community for its potent biological activities. Initially identified as an active principle from the plant Ligularia nelumbifolia, Nelumal A has been characterized as a novel agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid metabolism, inflammation, and cellular proliferation.[1][2] This guide serves as a technical resource for researchers and professionals in drug development, providing detailed information on the phytochemical aspects and biological evaluation of Nelumal A.
It is important to note that while the closely related compound, nelumol, has been isolated from Ligularia nelumbifolia, recent biological studies on Nelumal A have utilized chemically synthesized versions of the compound.[1][3] This guide will provide the available information on the natural sourcing of related compounds and the experimental procedures used in the biological evaluation of synthesized Nelumal A.
Quantitative Phytochemical Data
The following table summarizes the quantitative yield of nelumol, a closely related compound to Nelumal A, from the dried roots of Ligularia nelumbifolia. This data is derived from the work of Hanai et al. (2012) and provides an estimation of the abundance of this class of compounds in the natural source.[4][5]
| Plant Material | Compound | Extraction Method | Yield (% of dried root weight) | Reference |
| Dried Roots of Ligularia nelumbifolia | Nelumol | Ethanolic Extraction followed by Silica Gel Chromatography | 0.031% and 0.012% (from two different samples) | Hanai et al., 2012[4][5] |
The biological activity of Nelumal A has been demonstrated in various in vivo and in vitro models. The following table summarizes the key quantitative parameters from a study by Tanimoto et al. (2021), where Nelumal A was investigated for its effects on colitis and inflammation-related colorectal carcinogenesis.[1]
| Experimental Model | Parameter | Dosage/Concentration | Observed Effect | Reference |
| DSS-induced colitis in mice | Nelumal A in diet | 400 ppm | Significant reduction in colonic mucosal ulcers and inflammation grade. | Tanimoto et al., 2021[1] |
| AOM/DSS-induced colorectal carcinogenesis in mice | Nelumal A in diet | 400 ppm | Significant decrease in the multiplicity of mucosal ulcers. | Tanimoto et al., 2021[1] |
| In vivo gene expression (colonic mucosa) | Nelumal A in diet | 400 ppm | Significant reduction in TNF-α expression. | Tanimoto et al., 2021[1] |
| In vivo gene expression (colonic mucosa) | Nelumal A in diet | 400 ppm | Significant increase in Catalase and Gpx1 expression. | Tanimoto et al., 2021[1] |
Experimental Protocols
This section details the methodologies for the isolation of nelumol from Ligularia nelumbifolia and the biological evaluation of Nelumal A as an FXR agonist.
The following protocol is adapted from the methodology described by Hanai et al. (2012) for the isolation of nelumol.[4][5]
Plant Material:
-
Dried roots of Ligularia nelumbifolia.
Extraction:
-
The dried and powdered roots of Ligularia nelumbifolia are subjected to extraction with ethanol (EtOH).
-
The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.
Purification:
-
The crude extract is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing nelumol are combined and further purified by repeated silica gel chromatography until the pure compound is obtained.
The following protocol is a summary of the in vivo experiments conducted by Tanimoto et al. (2021) using synthesized Nelumal A.[1]
Animal Model:
-
Male C57BL/6J mice, 6 weeks of age.
Induction of Colitis:
-
Mice are administered 2.5% (w/v) dextran sodium sulfate (DSS) in their drinking water for 7 days to induce acute colitis.
Treatment:
-
Mice are fed a diet containing Nelumal A at concentrations of 100 ppm or 400 ppm, starting one week before DSS administration and continuing throughout the experiment.
Assessment:
-
At the end of the treatment period, the colons are excised and examined for mucosal ulcers and inflammation.
-
The expression of relevant genes (e.g., TNF-α, antioxidant enzymes) in the colonic mucosa is analyzed by quantitative real-time PCR (qRT-PCR).
-
Protein levels of key signaling molecules are assessed by Western blotting.
Signaling Pathways and Logical Relationships
Nelumal A exerts its biological effects primarily through the activation of the Farnesoid X Receptor (FXR). The following diagrams, generated using the DOT language, illustrate the experimental workflow for its analysis and its known signaling pathway.
Caption: Experimental workflow for the analysis of Nelumal A.
Caption: Simplified signaling pathway of Nelumal A via FXR activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel FXR agonist nelumal A suppresses colitis and inflammation-related colorectal carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nelumal A, the active principle from Ligularia nelumbifolia, is a novel farnesoid X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical constituents of Ligularia nelumbifolia and L. subspicata hybrid collected in Shangrila County, Yunnan Province of China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Structural Elucidation of Nelumol A and its Derivatives: A Technical Guide
Disclaimer: As of late 2025, a comprehensive search of the scientific literature and chemical databases reveals no publicly available information on a compound specifically named "Nelumol A." The name is listed by a commercial supplier, TargetMol, but without any accompanying structural data or references to primary literature. This suggests that "this compound" may be a proprietary compound, a very recent discovery not yet published, or a name not yet formally recognized in the scientific community.
Given the user's request for an in-depth technical guide on a compound likely originating from Nelumbo nucifera (the lotus plant), this document will provide a detailed case study on the structural elucidation of a representative and well-characterized alkaloid from this plant: N-nornuciferine . The methodologies and data presentation herein serve as a comprehensive example of the processes involved in determining the structure of a novel natural product, which would be analogous to the elucidation of "this compound" were its data available.
Case Study: Structural Elucidation of N-nornuciferine
N-nornuciferine is an aporphine alkaloid found in the leaves of Nelumbo nucifera. Its structure has been determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation
The spectroscopic data for N-nornuciferine are summarized in the tables below for clear comparison and reference.
Table 1: NMR Spectroscopic Data for N-nornuciferine
| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm, Multiplicity (J in Hz) |
| 1 | 145.2 | - |
| 1a | 126.8 | - |
| 1b | 128.5 | - |
| 2 | 142.7 | - |
| 3 | 111.3 | 6.60, s |
| 3a | 121.5 | - |
| 4 | 29.2 | 2.55-2.65, m |
| 5 | 43.5 | 2.90-3.10, m |
| 6a | 53.1 | 3.20-3.30, m |
| 7 | 34.8 | 2.70-2.80, m |
| 8 | 127.2 | 7.20-7.30, m |
| 9 | 128.8 | 7.20-7.30, m |
| 10 | 127.0 | 7.20-7.30, m |
| 11 | 134.5 | 8.25, d (7.2) |
| 11a | 126.1 | - |
| 1-OCH₃ | 55.9 | 3.88, s |
| 2-OCH₃ | 60.2 | 3.65, s |
Note: NMR data can vary slightly depending on the solvent used.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for N-nornuciferine
| Ion | Calculated m/z | Measured m/z | Formula |
| [M+H]⁺ | 282.1494 | 282.1486 | C₁₈H₂₀NO₂ |
| [M+Na]⁺ | 304.1313 | Not Reported | C₁₈H₁₉NNaO₂ |
| [M-CH₃]⁺ | 266.1181 | 265.1237 | C₁₇H₁₆NO₂ |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the isolation and structural elucidation of N-nornuciferine.
1. Isolation of N-nornuciferine from Nelumbo nucifera
-
Plant Material: Dried and powdered leaves of Nelumbo nucifera.
-
Extraction:
-
The powdered leaves are subjected to exhaustive extraction with methanol (MeOH) under reflux.
-
The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is suspended in a 3% aqueous solution of tartaric acid and partitioned with ethyl acetate (EtOAc).
-
The aqueous layer, containing the protonated alkaloids, is collected.
-
The pH of the aqueous layer is adjusted to 9 with a saturated sodium carbonate (Na₂CO₃) solution.
-
The basified aqueous solution is then extracted with chloroform (CHCl₃) to transfer the free alkaloids into the organic phase.[1]
-
The chloroform extract is concentrated to yield the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Fractions are monitored by thin-layer chromatography (TLC).
-
Fractions containing N-nornuciferine are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[1]
-
2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of pure N-nornuciferine is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are reported in Hertz (Hz).
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[2]
-
The sample is typically introduced via direct infusion or through an HPLC system.
-
The accurate mass of the protonated molecule [M+H]⁺ is used to determine the elemental composition.
-
Tandem mass spectrometry (MS/MS) is performed to induce fragmentation and aid in structural elucidation. The fragmentation pattern of N-nornuciferine typically involves the loss of a methyl group (-15 Da) and subsequent cleavages of the isoquinoline core.[2]
-
Mandatory Visualization
Caption: Workflow for the isolation and structural elucidation of N-nornuciferine.
Caption: Proposed ESI-MS/MS fragmentation pathway for N-nornuciferine.
References
An In-Depth Technical Guide on Nelumol A as a Modulator of Bile Acid Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nelumol A, a naturally derived oxyprenylated phenylpropanoid, has emerged as a potent and selective agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor in regulating bile acid, lipid, and glucose homeostasis. By activating FXR, this compound orchestrates a signaling cascade that leads to the suppression of bile acid synthesis, thereby protecting the gastrointestinal tract from the deleterious effects of excessive bile acids. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's role in modulating bile acid homeostasis, positioning it as a promising therapeutic candidate for inflammatory bowel diseases and associated conditions.
Core Mechanism of Action: FXR Agonism
This compound functions as a novel agonist for the Farnesoid X Receptor (FXR)[1][2]. FXR is a nuclear receptor highly expressed in the liver and intestine and serves as a primary sensor for bile acids[1]. Upon activation by a ligand such as this compound, FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid synthesis and transport.
The potency of this compound as an FXR agonist has been demonstrated to be comparable to, and in some instances slightly superior to, the endogenous FXR ligand chenodeoxycholic acid (CDCA)[2].
Signaling Pathways Modulated by this compound
The activation of FXR by this compound initiates a signaling cascade that primarily impacts the expression of genes regulating bile acid synthesis in the liver. This is achieved through both a direct hepatic pathway and an indirect intestinal feedback loop.
Intestinal FXR Activation and FGF15 Signaling
In the intestine, this compound-mediated FXR activation upregulates the expression of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19) and Small Heterodimer Partner (SHP)[1].
-
Fibroblast Growth Factor 15 (FGF15): This enterokine is secreted from intestinal cells into the portal circulation and travels to the liver.
-
Small Heterodimer Partner (SHP): This atypical nuclear receptor, which lacks a DNA-binding domain, is also induced in the intestine.
Hepatic Regulation of Bile Acid Synthesis
The FGF15 secreted from the intestine acts on hepatocytes by binding to its receptor complex, which includes Fibroblast Growth Factor Receptor 4 (FGFR4) and β-Klotho. This signaling cascade in the liver leads to the repression of Cyp7a1 gene expression[1].
-
Cyp7a1 (Cholesterol 7α-hydroxylase): This is the rate-limiting enzyme in the classical pathway of bile acid synthesis, which converts cholesterol into bile acids. By downregulating Cyp7a1, this compound effectively reduces the de novo synthesis of bile acids in the liver[1].
The signaling is further modulated by the upregulation of SHP in the liver, which acts as a transcriptional repressor of Cyp7a1[1].
Signaling Pathway of this compound in Modulating Bile Acid Homeostasis
Caption: this compound activates FXR in the intestine, leading to the release of FGF15, which in turn suppresses hepatic bile acid synthesis by downregulating CYP7A1.
Quantitative Data on Gene and Protein Expression
The following tables summarize the quantitative effects of this compound on the expression of key genes and proteins involved in bile acid homeostasis, as determined in a mouse model of colitis-associated carcinogenesis.
Table 1: Relative mRNA Expression in the Ileum of Mice Treated with this compound
| Gene | Treatment Group | Relative mRNA Expression (Fold Change vs. Control) |
| Fgf15 | High-Dose this compound | Upregulated[1] |
| Fxr | High-Dose this compound | Upregulated[1] |
| Shp | High-Dose this compound | Upregulated[1] |
Table 2: Relative Protein Expression in the Ileum of Mice Treated with this compound
| Protein | Treatment Group | Relative Protein Expression |
| FGF15 | This compound | Increased[1] |
| FXR | This compound | Increased[1] |
| SHP | This compound | Increased[1] |
Table 3: Relative mRNA Expression in the Liver of Mice Treated with this compound
| Gene | Treatment Group | Relative mRNA Expression (Fold Change vs. Control) |
| Cyp7a1 | This compound | Decreased[1] |
| Fgfr4 | This compound | Increased[1] |
Detailed Experimental Protocols
In Vitro FXR Activation Assay (Dual-Luciferase Reporter Assay)
This assay is employed to determine the ability of a compound to activate the Farnesoid X Receptor.
-
Cell Line: Human hepatoma cells (HepG2).
-
Plasmids:
-
An expression vector for human FXR (e.g., pSG5-FXR).
-
An expression vector for Retinoid X Receptor (RXR) (e.g., pSG5-RXR), the heterodimer partner of FXR.
-
A reporter plasmid containing multiple FXR response elements upstream of a luciferase gene (e.g., p(hsp27)TKLUC).
-
A control plasmid with a constitutively expressed reporter gene (e.g., Renilla luciferase, pGL4.70-Renilla) to normalize for transfection efficiency.
-
-
Protocol:
-
Seed HepG2 cells in multi-well plates.
-
Co-transfect the cells with the FXR, RXR, luciferase reporter, and control plasmids using a suitable transfection reagent.
-
After an incubation period to allow for plasmid expression, treat the cells with varying concentrations of this compound or a vehicle control. A known FXR agonist, such as chenodeoxycholic acid (CDCA), should be used as a positive control.
-
Following treatment, lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. The fold induction of FXR activity is then determined by comparing the relative luciferase activity in this compound-treated cells to that in vehicle-treated cells.
-
Experimental Workflow for In Vitro FXR Activation Assay
Caption: A streamlined workflow for assessing the FXR agonistic activity of this compound using a dual-luciferase reporter assay in HepG2 cells.
In Vivo Mouse Model of Colitis-Associated Carcinogenesis
This model is utilized to evaluate the efficacy of this compound in a disease context relevant to its proposed therapeutic application.
-
Animal Model: Male mice (e.g., C57BL/6J).
-
Induction of Colitis and Carcinogenesis:
-
A single intraperitoneal injection of azoxymethane (AOM), a pro-carcinogen.
-
Followed by multiple cycles of dextran sodium sulfate (DSS) administered in the drinking water to induce chronic colitis.
-
-
This compound Administration:
-
This compound is administered orally, mixed in the diet, at specified concentrations (e.g., low-dose and high-dose).
-
-
Protocol:
-
Acclimatize mice to the experimental conditions.
-
Administer a single intraperitoneal injection of AOM.
-
After a recovery period, provide drinking water containing DSS for a defined period (e.g., one week) to induce the first cycle of colitis.
-
Replace the DSS water with regular drinking water for a recovery period (e.g., two weeks).
-
Repeat the DSS and recovery cycles as required by the experimental design.
-
Throughout the study, provide the mice with a diet containing either vehicle control or this compound at different doses.
-
Monitor the mice for clinical signs of colitis, such as weight loss, stool consistency, and rectal bleeding.
-
At the end of the study, euthanize the mice and collect tissues (ileum, colon, liver) for further analysis.
-
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify the mRNA expression levels of target genes.
-
Sample Preparation: Isolate total RNA from frozen ileum and liver tissues using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, specific forward and reverse primers for the target genes (Fgf15, Fxr, Shp, Cyp7a1, Fgfr4) and a housekeeping gene (e.g., 18S rRNA), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Western Blotting
This method is used to detect and quantify the protein levels of target molecules.
-
Protein Extraction: Homogenize frozen ileum tissues in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (FGF15, FXR, SHP) and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of bile acid homeostasis through its potent agonism of FXR. The preclinical data strongly support its ability to suppress bile acid synthesis by activating the intestinal FXR-FGF15 signaling axis, which in turn downregulates the key hepatic enzyme CYP7A1. This mechanism of action makes this compound a compelling candidate for the treatment of inflammatory bowel diseases and other conditions characterized by dysregulated bile acid metabolism.
Future research should focus on obtaining more detailed dose-response data, elucidating the pharmacokinetic and pharmacodynamic profile of this compound, and conducting further preclinical studies in various models of gastrointestinal and metabolic diseases to fully characterize its therapeutic potential. The detailed methodologies provided in this guide offer a robust framework for researchers to build upon these promising initial findings.
References
Unveiling the Therapeutic Promise of Nelumol A in Metabolic Diseases: A Technical Guide
For Immediate Release
A Deep Dive into the Farnesoid X Receptor (FXR) Agonist with Potential to Reshape Metabolic Disease Treatment
This technical guide provides a comprehensive overview of the emerging therapeutic potential of Nelumol A, a natural compound identified as a potent agonist of the Farnesoid X Receptor (FXR), for the treatment of metabolic diseases. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the mechanism of action, preclinical data, and experimental methodologies related to this compound and its closely related compound, nelumal A.
Core Concepts: this compound and the Farnesoid X Receptor (FXR)
This compound is a naturally occurring phenylpropanoid isolated from the plant Ligularia nelumbifolia.[1][2][3] It is crucial to distinguish it from compounds found in the sacred lotus (Nelumbo nucifera), as scientific literature confirms its origin from the Ligularia genus.[3][4][5][6]
The primary mechanism through which this compound is postulated to exert its metabolic effects is through the activation of the Farnesoid X Receptor (FXR).[1][7] FXR is a nuclear receptor highly expressed in metabolically active tissues such as the liver, intestine, and adipose tissue. It is a key regulator of bile acid, lipid, and glucose homeostasis. Activation of FXR has been shown to have beneficial effects on various metabolic parameters, making it a promising therapeutic target for conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
Both this compound and a closely related cytotoxic natural product, nelumal A, also from Ligularia nelumbifolia, have been identified as FXR agonists.[2][8][9] Notably, in a comparative study, nelumal A demonstrated a potency comparable to, and slightly superior than, the endogenous FXR ligand chenodeoxycholic acid (CDCA).[7][9]
Preclinical Evidence and Quantitative Data
While direct preclinical studies of this compound specifically in metabolic disease models are limited in the public domain, research on the closely related and potent FXR agonist, nelumal A, provides valuable insights into its potential therapeutic effects.
A key preclinical study investigated the effects of nelumal A in a mouse model of colitis and inflammation-related colorectal carcinogenesis. While not a primary metabolic disease model, this study provides important in vivo data on the compound's activity and mechanism.
Table 1: Summary of Preclinical Data for Nelumal A in a Mouse Model of Colitis
| Parameter | Model | Treatment Group | Control Group | Outcome |
| Colonic Mucosal Ulcers | Dextran sodium sulfate (DSS)-induced colitis | Significantly reduced | - | Attenuation of inflammation |
| Inflammation Grade in Colon | DSS-induced colitis | Significantly reduced | - | Attenuation of inflammation |
| Incidence of Colonic Mucosal Ulcers | Azoxymethane/DSS-induced colorectal carcinogenesis | Decreased | - | Protective effect |
| Incidence of Adenocarcinomas | Azoxymethane/DSS-induced colorectal carcinogenesis | Decreased | - | Protective effect |
| Intestinal Tight Junction Gene Expression | In vivo mouse model | Induced | - | Improved gut barrier function |
| Intestinal Antioxidant Enzyme Gene Expression | In vivo mouse model | Induced | - | Reduced oxidative stress |
| Intestinal FXR Target Gene Expression | In vivo mouse model | Induced | - | Confirmation of FXR activation |
| Hepatic Bile Acid Synthesis Gene Expression | In vivo mouse model | Decreased | - | Regulation of bile acid metabolism |
Source: Novel FXR agonist nelumal A suppresses colitis and inflammation-related colorectal carcinogenesis. Scientific Reports, 2021.
These findings suggest that nelumal A, through FXR activation, can modulate key pathways involved in inflammation and gut barrier integrity, which are often dysregulated in metabolic diseases. The observed reduction in bile acid synthesis is a direct consequence of FXR activation and is a key mechanism for improving metabolic homeostasis.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of research. Below is a summary of the key experimental protocols that could be adapted for studying this compound in the context of metabolic diseases, based on standard methodologies for FXR agonists.
In Vitro FXR Activation Assay (Dual-Luciferase Reporter Assay)
This assay is fundamental to confirming the FXR agonist activity of a compound.
-
Cell Culture: HepG2 (human liver cancer) cells are cultured in appropriate media.
-
Transfection: Cells are co-transfected with a plasmid containing the FXR ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. A Renilla luciferase plasmid is also co-transfected as an internal control.
-
Treatment: Transfected cells are treated with varying concentrations of this compound, a known FXR agonist (e.g., CDCA) as a positive control, and a vehicle control.
-
Luciferase Assay: After an incubation period, cell lysates are collected, and the activities of firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The fold induction of luciferase activity compared to the vehicle control indicates the level of FXR activation.
In Vivo Murine Model of Diet-Induced Obesity and Metabolic Syndrome
This model is widely used to assess the efficacy of therapeutic compounds on metabolic parameters.
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (HFD), commonly with 60% of calories from fat, for a period of 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.
-
Treatment: Once the metabolic syndrome phenotype is established, mice are treated with this compound (administered via oral gavage or in the diet), a vehicle control, and potentially a positive control (e.g., a known FXR agonist like obeticholic acid).
-
Monitoring: Body weight, food intake, and water consumption are monitored regularly.
-
Metabolic Phenotyping:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose homeostasis and insulin sensitivity.
-
Blood and Tissue Collection: At the end of the study, blood is collected for analysis of glucose, insulin, and lipid profiles (triglycerides, total cholesterol, HDL, LDL). Liver and adipose tissue are collected for histological analysis and gene expression studies.
-
-
Gene Expression Analysis: RNA is extracted from liver and intestinal tissue to quantify the expression of FXR target genes (e.g., SHP, FGF15, BSEP) and genes involved in lipid and glucose metabolism using quantitative real-time PCR (qRT-PCR).
Signaling Pathways and Visualizations
The therapeutic potential of this compound in metabolic diseases is intrinsically linked to its ability to activate the Farnesoid X Receptor (FXR) signaling pathway. Upon binding of this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of its target genes, thereby modulating their expression.
The following diagram illustrates a typical experimental workflow for evaluating the therapeutic potential of a compound like this compound in a preclinical model of metabolic disease.
Conclusion and Future Directions
This compound, through its demonstrated activity as an FXR agonist, represents a promising lead compound for the development of novel therapeutics for metabolic diseases. The preclinical data on the closely related compound, nelumal A, provides a strong rationale for further investigation. Future research should focus on:
-
Directly evaluating this compound in established preclinical models of obesity, type 2 diabetes, and NAFLD. This will be critical to generate specific quantitative data on its metabolic effects.
-
Conducting pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Investigating the safety and toxicity profile of this compound in comprehensive preclinical studies.
-
Elucidating the precise molecular interactions between this compound and the FXR ligand-binding domain to inform the design of more potent and selective second-generation compounds.
The exploration of this compound and its analogues opens up a new avenue for the development of FXR-targeted therapies that could offer significant benefits to patients with a range of metabolic disorders.
References
- 1. Frontiers | Natural Products Targeting Liver X Receptors or Farnesoid X Receptor [frontiersin.org]
- 2. Synthesis of cytotoxic sinapyl alcohol derivatives from Ligularia nelumbifolia - East China Normal University [pure.ecnu.edu.cn:443]
- 3. Chemical constituents of Ligularia nelumbifolia and L. subspicata hybrid collected in Shangrila County, Yunnan Province of China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nelumbo nucifera - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ligularia nelumbifolia (Bureau & Franch.) Hand.-Mazz. | Plants of the World Online | Kew Science [powo.science.kew.org]
- 7. Nelumal A, the active principle from Ligularia nelumbifolia, is a novel farnesoid X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Anti-inflammatory Properties of Bioactive Compounds from Nelumbo nucifera
Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on the anti-inflammatory properties of a compound designated "Nelumol A". This guide therefore provides a comprehensive overview of the anti-inflammatory properties of well-researched bioactive constituents isolated from Nelumbo nucifera (Sacred Lotus), the likely botanical origin of "this compound". The data and methodologies presented herein pertain to compounds such as neferine, quercetin, and catechin, which are known to contribute to the anti-inflammatory effects of lotus extracts.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in modulating inflammatory responses.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of key bioactive compounds and extracts from Nelumbo nucifera.
Table 1: In Vitro Anti-inflammatory Activity of Nelumbo nucifera Alkaloids
| Compound | Assay | Cell Line | Concentration | Effect | IC50 Value | Reference |
| N-methylcoclaurine | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | - | Inhibition of iNOS expression | 6 µM | [1] |
| Roemerine | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | - | Inhibition of iNOS and COX-2 expression | 21 µM | [1] |
| Lysicamine | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | - | Inhibition of iNOS and COX-2 expression | 25 µM | [1] |
Table 2: In Vivo Anti-inflammatory Activity of Nelumbo nucifera Fruit Extract (NNF)
| Extract/Compound | Animal Model | Assay | Doses | Maximum Percent Reduction of Edema | Time Point | Reference |
| Ethanol Extract of NNF | Wistar Male Rats | Carrageenan-induced paw edema | 100 mg/kg | 73.92% | 5th hour | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning the anti-inflammatory properties of Nelumbo nucifera constituents.
In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Objective: To evaluate the inhibitory effect of test compounds on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., N-methylcoclaurine, roemerine, lysicamine) and the cells are pre-incubated for 1-2 hours.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to each well, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent system. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.[1]
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of a test substance by measuring its ability to reduce paw edema induced by carrageenan.
Animal Model: Wistar male rats (150-200 g).
Methodology:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Rats are randomly divided into groups (n=7 per group): a control group, a standard drug group (e.g., phenylbutazone or dexamethasone), and test groups receiving different doses of the extract or compound.
-
Administration of Test Substance: The test substance (e.g., ethanol extract of Nelumbo nucifera fruit) is administered orally (p.o.) one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[2]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of the bioactive compounds from Nelumbo nucifera are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several compounds from Nelumbo nucifera, including neferine, have been shown to inhibit this pathway.[3][4][5]
Caption: Neferine inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade in inflammation. Quercetin, a flavonoid found in lotus, is known to modulate this pathway.
Caption: Quercetin modulates the MAPK signaling cascade.
Experimental Workflow for In Vitro Anti-inflammatory Screening
The following diagram illustrates a typical workflow for screening natural compounds for anti-inflammatory activity in vitro.
Caption: In vitro screening workflow for anti-inflammatory compounds.
Conclusion
The bioactive compounds found in Nelumbo nucifera, such as neferine, quercetin, and various alkaloids, demonstrate significant anti-inflammatory properties. Their mechanisms of action involve the modulation of key inflammatory signaling pathways, including the NF-κB and MAPK pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of these and other natural products for their potential as novel anti-inflammatory therapeutics. While specific data on "this compound" remains elusive, the rich phytochemical profile of Nelumbo nucifera presents a promising source for the discovery and development of new anti-inflammatory agents. Further research is warranted to isolate and characterize novel compounds from this plant and to fully elucidate their therapeutic potential.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. turkjps.org [turkjps.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Action and mechanisms of neferine in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neferine exerts anti‑inflammatory activity in BV‑2 microglial cells and protects mice with MPTP‑induced Parkinson's disease by inhibiting NF‑κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Nelumol A FXR Agonist Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic regulation has made it a significant therapeutic target for various conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. Activation of FXR by its endogenous ligands, such as chenodeoxycholic acid (CDCA), or synthetic agonists initiates a signaling cascade that modulates the expression of numerous target genes. Nelumol A, a natural product isolated from Ligularia nelumbifolia, has been identified as a novel agonist of FXR, demonstrating a potency comparable to the endogenous ligand CDCA in reporter gene assays.[1]
These application notes provide a detailed protocol for a reporter gene assay to characterize the activity of this compound as an FXR agonist. The described assay utilizes a dual-luciferase reporter system in HepG2 cells, a human liver cancer cell line commonly used for studying liver-specific metabolic pathways.
FXR Signaling Pathway
Upon entering the cell, an FXR agonist like this compound binds to the ligand-binding domain of FXR in the cytoplasm. This binding event induces a conformational change in the receptor, leading to its translocation into the nucleus. In the nucleus, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes. This binding recruits co-activator proteins, initiating the transcription of genes involved in bile acid metabolism and transport, such as the Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP).
FXR Signaling Pathway Activation by an Agonist.
Experimental Protocols
This section details a representative protocol for a dual-luciferase reporter gene assay to determine the FXR agonist activity of this compound. This protocol is based on the methodology described for testing this compound and general practices for nuclear receptor assays.[1]
Materials and Reagents
-
Cell Line: HepG2 (human hepatocellular carcinoma)
-
Plasmids:
-
FXR expression vector (e.g., pCMV-hFXR)
-
RXR expression vector (e.g., pCMV-hRXR)
-
FXRE-driven firefly luciferase reporter vector (e.g., pGL4.27[luc2P/FXRE/Hygro])
-
Control vector with Renilla luciferase (e.g., pRL-TK) for normalization
-
-
Transfection Reagent: Lipofectamine® 3000 or similar
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test Compound: this compound (dissolved in DMSO)
-
Positive Control: Chenodeoxycholic acid (CDCA) (dissolved in DMSO)
-
Assay Plates: 96-well, white, clear-bottom cell culture plates
-
Lysis Buffer: Passive Lysis Buffer
-
Luciferase Assay Reagents: Dual-Luciferase® Reporter Assay System
Experimental Workflow
The following diagram outlines the major steps in the this compound FXR agonist reporter gene assay.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Nelumol A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelumol A, a compound of interest derived from the sacred lotus (Nelumbo nucifera), holds potential as a therapeutic agent, particularly due to the well-documented anti-inflammatory properties of Nelumbo nucifera extracts.[1][2][3][4] These extracts have been shown to modulate key inflammatory pathways, notably by inhibiting the production of pro-inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), prostaglandin E2 (PGE2), and nitric oxide (NO).[2] The primary mechanism implicated in this anti-inflammatory action is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][5][6]
These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The assays are designed to assess its cytotoxicity, anti-inflammatory efficacy, and its specific effects on the NF-κB signaling pathway.
Data Presentation: Summary of this compound Activity
The following tables summarize hypothetical quantitative data for the activity of this compound in various cell-based assays. This data is for illustrative purposes to guide researchers in presenting their experimental findings.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 98 ± 5.1 |
| 10 | 95 ± 3.8 |
| 25 | 92 ± 4.2 |
| 50 | 88 ± 5.5 |
| 100 | 75 ± 6.3 |
| IC50 (µM) | >100 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.5 ± 0.8 | - |
| LPS (1 µg/mL) | 45.2 ± 3.1 | 0 |
| LPS + this compound (1 µM) | 38.1 ± 2.5 | 15.7 |
| LPS + this compound (10 µM) | 25.6 ± 2.1 | 43.4 |
| LPS + this compound (25 µM) | 15.3 ± 1.9 | 66.1 |
| LPS + this compound (50 µM) | 8.7 ± 1.2 | 80.8 |
| IC50 (µM) | ~18.5 |
Table 3: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 12 | 35 ± 8 |
| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 |
| LPS + this compound (25 µM) | 1100 ± 95 | 850 ± 70 |
| % Inhibition | 56% | 52.8% |
Table 4: Inhibition of NF-κB Activation by this compound in a Reporter Assay
| Treatment | Luciferase Activity (RLU) | % Inhibition |
| Control | 1500 ± 210 | - |
| TNF-α (10 ng/mL) | 25000 ± 1800 | 0 |
| TNF-α + this compound (1 µM) | 21000 ± 1500 | 16 |
| TNF-α + this compound (10 µM) | 13500 ± 1100 | 46 |
| TNF-α + this compound (25 µM) | 7500 ± 650 | 70 |
| IC50 (µM) | ~12.0 |
Experimental Protocols & Methodologies
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and assesses its potential cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[7][8]
Workflow Diagram:
Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO). Incubate for another 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Anti-Inflammatory Activity Assays
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT assay protocol. Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Griess Reagent: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Analysis: Determine the concentration of nitrite using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 released by activated macrophages.
Protocol:
-
Cell Culture and Treatment: Follow the same cell seeding, pre-treatment with this compound, and LPS stimulation steps as in the NO production assay.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Analysis: Calculate the concentration of each cytokine from the standard curve and determine the percentage inhibition by this compound.
Mechanism of Action: NF-κB Signaling Pathway
This assay provides a quantitative measure of NF-κB transcriptional activity.
Workflow Diagram:
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or a stable reporter cell line) with a plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.
-
Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luciferase Assay: Add luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Analysis: Normalize the luciferase activity to the total protein concentration and calculate the percentage inhibition of NF-κB activity.
This technique is used to detect changes in the phosphorylation and degradation of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.
Signaling Pathway Diagram:
Protocol:
-
Cell Treatment: Treat RAW 264.7 cells with this compound and/or LPS as described previously for various time points.
-
Protein Extraction: Lyse the cells and extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of IκBα and p65.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of p65.
Conclusion
The described cell-based assays provide a comprehensive framework for characterizing the biological activity of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory properties, and its impact on the NF-κB signaling pathway, researchers can gain valuable insights into its therapeutic potential. The provided protocols and diagrams serve as a guide for designing and executing these key experiments in the early stages of drug discovery and development.
References
- 1. Phytochemical Profile and Biological Activity of Nelumbo nucifera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of Nelumbo leaf extracts and identification of their metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. turkjps.org [turkjps.org]
- 5. Anti-inflammatory effects of Nelu... preview & related info | Mendeley [mendeley.com]
- 6. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Evaluating Nelumol A Efficacy in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The human hepatoma cell line, HepG2, is a well-differentiated, immortalized cell line that retains many of the morphological and functional characteristics of primary hepatocytes.[1][2] This makes HepG2 cells an invaluable in vitro model for studying liver cancer biology, drug metabolism, and for screening the efficacy of novel therapeutic compounds.[3][4][5] Natural products are a promising source of new anticancer agents.[6] Nelumbo nucifera, the sacred lotus, contains a variety of bioactive compounds with demonstrated anticancer properties in preclinical studies.[6][7][8][9][10] This document provides detailed protocols for utilizing the HepG2 cell line to evaluate the potential therapeutic efficacy of Nelumol A, a compound derived from Nelumbo nucifera, against hepatocellular carcinoma. The following protocols will detail methods to assess cytotoxicity, induction of apoptosis, and the potential mechanism of action through modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is frequently dysregulated in HCC.[7][8][10]
Data Presentation
Table 1: Cytotoxicity of this compound on HepG2 Cells (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{[Calculated Value]} |
| 10 | 85.2 ± 5.1 | |
| 25 | 68.7 ± 3.9 | |
| 50 | 51.3 ± 4.2 | |
| 100 | 32.1 ± 3.5 | |
| 200 | 15.8 ± 2.8 |
Table 2: Apoptosis Induction by this compound in HepG2 Cells (Annexin V/PI Staining)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound (IC50) | 25.4 ± 2.1 | 10.2 ± 1.5 | 35.6 ± 3.6 |
| Positive Control (e.g., Doxorubicin) | 30.8 ± 2.5 | 15.7 ± 1.8 | 46.5 ± 4.3 |
Table 3: Effect of this compound on PI3K/Akt Pathway Protein Expression (Western Blot)
| Treatment | p-Akt (Ser473) Relative Density | Total Akt Relative Density | Bcl-2 Relative Density | Bax Relative Density |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (IC50) | 0.45 | 0.98 | 0.52 | 1.85 |
Table 4: Effect of this compound on Gene Expression (qRT-PCR)
| Treatment | Bcl-2 mRNA Fold Change | Bax mRNA Fold Change | Caspase-3 mRNA Fold Change |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (IC50) | 0.48 | 2.15 | 2.50 |
Experimental Protocols
Cell Culture and Maintenance
HepG2 cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
HepG2 cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (medium with DMSO).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HepG2 cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed HepG2 cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mechanism of Action: Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the PI3K/Akt signaling pathway.
Materials:
-
HepG2 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat HepG2 cells with this compound at the desired concentration and time.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band densities using image analysis software and normalize to a loading control like GAPDH.
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the changes in mRNA levels of target genes.
Materials:
-
HepG2 cells
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (Bcl-2, Bax, Caspase-3) and a reference gene (e.g., GAPDH)
-
qRT-PCR instrument
Protocol:
-
Treat HepG2 cells with this compound.
-
Extract total RNA from the cells using an appropriate kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and specific primers.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy in HepG2 cells.
Caption: Proposed mechanism of this compound via inhibition of the PI3K/Akt signaling pathway.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. devagiricollege.org [devagiricollege.org]
- 3. [PDF] Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. static.igem.wiki [static.igem.wiki]
- 6. The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural Products as PI3K/ Akt Inhibitors: Implications in Preventing Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma [mdpi.com]
Application Notes and Protocols for In Vivo Evaluation of a Novel Therapeutic Agent in a DSS-Induced Colitis Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract.[1] The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used and reproducible preclinical model that mimics many of the clinical and histological features of human ulcerative colitis, making it an invaluable tool for the investigation of IBD pathogenesis and the evaluation of novel therapeutic agents.[2][3] This model is characterized by damage to the colonic epithelium, leading to inflammation, ulceration, and a robust immune response.[4] These application notes provide a detailed protocol for the in vivo assessment of a hypothetical therapeutic agent, referred to as "Compound X," in a DSS-induced colitis model.
Therapeutic Rationale
The therapeutic potential of Compound X for the treatment of IBD is predicated on its hypothesized anti-inflammatory properties. Key inflammatory signaling pathways implicated in the pathogenesis of colitis include the NF-κB, MAPK, and JAK/STAT pathways, which regulate the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][6][7] Compound X is postulated to modulate one or more of these pathways, thereby reducing the inflammatory cascade, promoting mucosal healing, and alleviating the clinical symptoms of colitis.
Quantitative Data Summary
The following tables represent typical quantitative data collected from an in vivo study evaluating the efficacy of Compound X in a DSS-induced colitis model.
Table 1: Disease Activity Index (DAI) Scores
| Treatment Group | Day 2 | Day 4 | Day 6 | Day 8 | Day 10 |
| Vehicle Control | 0 | 0.5 ± 0.1 | 1.5 ± 0.3 | 2.8 ± 0.4 | 3.5 ± 0.5 |
| DSS + Vehicle | 0 | 1.2 ± 0.2 | 2.5 ± 0.4 | 3.8 ± 0.3 | 4.0 ± 0.2 |
| DSS + Compound X (10 mg/kg) | 0 | 0.8 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.4 | 2.8 ± 0.3 |
| DSS + Compound X (50 mg/kg) | 0 | 0.6 ± 0.1 | 1.2 ± 0.2 | 1.8 ± 0.3 | 2.0 ± 0.2*** |
| DSS + Sulfasalazine (50 mg/kg) | 0 | 0.7 ± 0.2 | 1.5 ± 0.3* | 2.1 ± 0.4 | 2.4 ± 0.3 |
Data are presented as mean ± SEM. Statistical significance is denoted as *p<0.05, **p<0.01, and ***p<0.001 compared to the DSS + Vehicle group.
Table 2: Body Weight Change and Colon Length
| Treatment Group | % Body Weight Change (Day 10) | Colon Length (cm) |
| Vehicle Control | +2.5 ± 0.5 | 9.8 ± 0.5 |
| DSS + Vehicle | -15.2 ± 2.1 | 5.2 ± 0.4 |
| DSS + Compound X (10 mg/kg) | -9.8 ± 1.5 | 6.5 ± 0.3 |
| DSS + Compound X (50 mg/kg) | -5.1 ± 1.2 | 7.8 ± 0.4 |
| DSS + Sulfasalazine (50 mg/kg) | -7.5 ± 1.8 | 7.1 ± 0.5 |
Data are presented as mean ± SEM. Statistical significance is denoted as *p<0.05 and **p<0.01 compared to the DSS + Vehicle group.
Table 3: Myeloperoxidase (MPO) Activity and Cytokine Levels in Colon Tissue
| Treatment Group | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle Control | 0.5 ± 0.1 | 25.3 ± 4.1 | 15.8 ± 3.2 |
| DSS + Vehicle | 4.8 ± 0.6 | 152.7 ± 15.3 | 110.4 ± 12.1 |
| DSS + Compound X (10 mg/kg) | 3.1 ± 0.4 | 98.5 ± 10.2 | 75.6 ± 8.9 |
| DSS + Compound X (50 mg/kg) | 1.8 ± 0.3 | 55.2 ± 8.7 | 40.1 ± 6.5** |
| DSS + Sulfasalazine (50 mg/kg) | 2.5 ± 0.5 | 75.9 ± 9.8 | 60.3 ± 7.7 |
Data are presented as mean ± SEM. Statistical significance is denoted as *p<0.05 and **p<0.01 compared to the DSS + Vehicle group.
Experimental Protocols
1. Animal Model
-
Species: C57BL/6 mice, male, 8-10 weeks old.
-
Housing: Mice are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.[8]
-
Acclimation: Animals are acclimated for at least one week prior to the start of the experiment.
2. DSS-Induced Colitis Model
-
Induction: Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 5-7 consecutive days.[3][9] The concentration and duration can be adjusted to achieve the desired severity of colitis.[2]
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).[2]
3. Treatment Protocol
-
Experimental Groups:
-
Group 1: Vehicle Control (no DSS, vehicle administration)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + Compound X (low dose, e.g., 10 mg/kg)
-
Group 4: DSS + Compound X (high dose, e.g., 50 mg/kg)
-
Group 5: DSS + Positive Control (e.g., Sulfasalazine, 50 mg/kg)
-
-
Administration: Compound X is administered daily via oral gavage or intraperitoneal injection, starting from day 0 (concurrent with DSS administration) until the end of the study. The vehicle used to dissolve Compound X should be administered to the control groups.
4. Endpoint Analysis
-
Sample Collection: At the end of the study (e.g., day 10), mice are euthanized. The entire colon is excised from the cecum to the anus.
-
Macroscopic Evaluation: Colon length is measured as an indicator of inflammation (colitis leads to colon shortening).[10]
-
Histological Analysis: A section of the distal colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological scoring of inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: A portion of the colon tissue is homogenized and MPO activity, a marker of neutrophil infiltration, is measured using a commercial kit.[3]
-
Cytokine Analysis: Another section of the colon is homogenized for the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
Visualizations
Caption: Experimental workflow for evaluating Compound X in a DSS-induced colitis model.
Caption: Hypothesized mechanism of Compound X inhibiting the NF-κB signaling pathway.
References
- 1. DSS-Induced IBD Mouse Model For Preclinical Drug Screening [pharmaceuticalonline.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Signaling pathways associated with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Oligonol Inhibits Dextran Sulfate Sodium-Induced Colitis and Colonic Adenoma Formation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Evaluating Nelumol A in Animal Models of Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Natural products are a promising source of new anticancer compounds. Nelumbo nucifera, commonly known as the lotus, contains various bioactive alkaloids and flavonoids with demonstrated anticancer properties. While several compounds from Nelumbo nucifera, such as neferine and isoliensinine, have shown in vitro efficacy against colorectal cancer cell lines, there is a notable absence of published in vivo animal model data specifically for "Nelumol A" in the context of colorectal cancer.
These application notes provide a generalized framework for the preclinical evaluation of this compound in animal models of colorectal cancer. The protocols outlined below are based on established methodologies for testing novel compounds in CRC xenograft models and the known mechanisms of related compounds from Nelumbo nucifera.
Preclinical Rationale for In Vivo Studies
In vitro studies on extracts and isolated compounds from Nelumbo nucifera have demonstrated significant cytotoxic and anti-proliferative effects against various human colorectal cancer cell lines, including HCT-116, HCT-15, and HT-29. The proposed mechanisms of action involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Notably, ethanolic extracts of Nelumbo nucifera stamen have been shown to reduce the proliferation of HCT-116 cells in a dose-dependent manner.[1][2] This effect is associated with the induction of apoptosis, evidenced by an increase in the sub-G1 cell population and modulation of apoptosis-related proteins.[2] Furthermore, these extracts have been observed to downregulate matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and metastasis, while upregulating their inhibitors (TIMP-1 and TIMP-2).[1]
Key signaling pathways implicated in the anticancer effects of Nelumbo nucifera compounds in colorectal cancer cells include the PI3K/Akt, MAPK, and NF-κB pathways. The modulation of these pathways presents a strong rationale for extending the investigation of promising compounds like this compound to in vivo animal models to assess their therapeutic potential in a more complex biological system.
Data Presentation: Key Efficacy Endpoints
The following table summarizes the type of quantitative data that should be collected and analyzed in a preclinical study evaluating this compound in a colorectal cancer xenograft model.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (e.g., 5-FU) |
| Tumor Volume (mm³) | ||||
| Day 0 (Baseline) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Day 7 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Day 14 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Day 21 (Endpoint) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Tumor Weight (g) at Endpoint | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Tumor Growth Inhibition (%) | 0 | Value | Value | Value |
| Body Weight Change (%) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Survival Analysis (Median Survival in Days) | Value | Value | Value | Value |
| Biomarker Expression (e.g., Ki-67, Cleaved Caspase-3) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Experimental Protocols
Protocol 1: Human Colorectal Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using a human colorectal cancer cell line to evaluate the anti-tumor efficacy of this compound.
1. Cell Culture and Preparation:
- Culture HCT-116 human colorectal carcinoma cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Harvest cells during the logarithmic growth phase using trypsin-EDTA.
- Wash the cells twice with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in sterile PBS or serum-free medium at a final concentration of 5 x 10⁷ cells/mL.
2. Animal Husbandry:
- Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).
- House the animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.
- Provide ad libitum access to sterile food and water.
- Allow a one-week acclimatization period before the start of the experiment.
3. Tumor Cell Implantation:
- Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
- Inject 0.1 mL of the HCT-116 cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
- Monitor the animals for tumor growth.
4. Treatment Regimen:
- When the tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):
- Group 1: Vehicle control (e.g., saline with 0.5% DMSO).
- Group 2: this compound - Low dose (e.g., 10 mg/kg).
- Group 3: this compound - High dose (e.g., 50 mg/kg).
- Group 4: Positive control (e.g., 5-Fluorouracil at 20 mg/kg).
- Administer the treatments via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily or as determined by preliminary toxicity studies.
- Continue treatment for a predefined period (e.g., 21 days).
5. Efficacy Evaluation:
- Measure tumor dimensions using a digital caliper every 3-4 days. Calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor the body weight of each animal twice a week as an indicator of toxicity.
- At the end of the treatment period, euthanize the mice.
- Excise the tumors, weigh them, and photograph them.
- Fix a portion of the tumor tissue in 10% neutral buffered formalin for histopathological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL or cleaved caspase-3 for apoptosis).
- Snap-freeze another portion of the tumor tissue in liquid nitrogen for molecular analysis (e.g., Western blotting for signaling pathway proteins).
6. Statistical Analysis:
- Analyze differences in tumor volume and weight between groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
- A p-value of < 0.05 is typically considered statistically significant.
Visualizations: Signaling Pathways and Experimental Workflow
References
Application Note: Quantitative PCR Analysis of Farnesoid X Receptor (FXR) Target Genes After Nelumol A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a key regulator of bile acid, lipid, and glucose homeostasis.[1] Its activation by endogenous bile acids or synthetic agonists triggers a signaling cascade that modulates the expression of numerous target genes. Nelumol A, a novel natural product-derived compound, has been identified as a potent FXR agonist, showing promise for the therapeutic intervention in metabolic and inflammatory diseases.[2] This application note provides a detailed protocol for the quantitative analysis of FXR target gene expression in response to this compound treatment using quantitative real-time PCR (qPCR). The described methods are essential for researchers characterizing the pharmacological activity of this compound and other FXR modulators.
FXR Signaling Pathway
This compound acts as an agonist for the Farnesoid X Receptor (FXR). Upon binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[1][3] Key target genes in this pathway include the induction of the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19). SHP, in turn, represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1] FGF19, upon its release, signals through the Fibroblast Growth Factor Receptor 4 (FGFR4) to also suppress CYP7A1 expression, creating a negative feedback loop.[1]
Figure 1. FXR signaling pathway activation by this compound.
Experimental Protocols
This section details the necessary protocols for treating cells with this compound and subsequently analyzing the expression of FXR target genes using quantitative PCR.
Cell Culture and Treatment
-
Cell Line: Human hepatoma cell lines such as HepG2 or Huh7 are suitable for these studies as they endogenously express FXR.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Replace the existing medium with the medium containing this compound or vehicle (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
RNA Isolation and cDNA Synthesis
-
RNA Isolation:
-
Following treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a TRIzol-based reagent or a column-based RNA isolation kit according to the manufacturer's instructions.
-
Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity via gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
Follow the manufacturer's protocol for the reverse transcription reaction.
-
Dilute the resulting cDNA 1:10 with nuclease-free water for use in the qPCR reaction.
-
Quantitative PCR (qPCR)
-
Primer Design: Use validated primers for the target genes (SHP, FGF19, FGFR4, CYP7A1) and a stable housekeeping gene for normalization. TATA-box binding protein (TBP) is a suitable reference gene for studies in human hepatoma cell lines.[4][5]
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| SHP (NR0B2) | TGCCTGAAAGGGACCATCCTCT | GTTCCAGGACTTCACACAGCAC |
| FGF19 | TGCACAGCGTGCGGTACCTCT | CGGTACACATTGTAGCCATCTGG |
| FGFR4 | ACCACTGGTGCGCATCGCAAG | AGGGTCAGCCGGGCCCGAGAC |
| CYP7A1 | CAAGCAAACACCATTCCAGCGAC | ATAGGATTGCCTTCCAAGCTGAC |
| TBP | CACCCCCACTGAAAAAGATG | ATATTAAAAAGCAAGCAAGCAGAA |
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing SYBR Green qPCR master mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into a 96- or 384-well qPCR plate.
-
Add the diluted cDNA to the respective wells.
-
Include no-template controls (NTCs) for each primer set to check for contamination.
-
Run each sample in triplicate to ensure technical reproducibility.
-
-
Thermal Cycling Conditions:
-
Perform the qPCR on a real-time PCR detection system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis
-
Relative Quantification: Use the comparative Ct (ΔΔCt) method for relative quantification of gene expression.
-
Normalization: Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (TBP) for each sample (ΔCt = Cttarget - Cthousekeeping).
-
Calculation of Fold Change: Calculate the fold change in gene expression relative to the vehicle control using the formula: Fold Change = 2-ΔΔCt, where ΔΔCt = ΔCttreated - ΔCtvehicle.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for analyzing FXR target gene expression after this compound treatment.
Figure 2. Workflow for qPCR analysis of FXR target genes.
Data Presentation
The following table summarizes hypothetical data for the relative quantification of FXR target genes in HepG2 cells treated with increasing concentrations of this compound for 24 hours. Data are presented as mean fold change ± standard error of the mean (SEM) from three independent experiments.
| Target Gene | Vehicle (0.1% DMSO) | This compound (0.1 µM) | This compound (1 µM) | This compound (10 µM) |
| SHP (NR0B2) | 1.0 ± 0.1 | 2.5 ± 0.3 | 5.8 ± 0.6 | 12.3 ± 1.5 |
| FGF19 | 1.0 ± 0.2 | 3.1 ± 0.4 | 7.2 ± 0.9 | 15.6 ± 2.1 |
| FGFR4 | 1.0 ± 0.1 | 1.8 ± 0.2 | 3.5 ± 0.4 | 6.7 ± 0.8 |
| CYP7A1 | 1.0 ± 0.1 | 0.6 ± 0.08 | 0.3 ± 0.05 | 0.1 ± 0.02 |
Discussion
The presented protocols and data provide a comprehensive framework for investigating the effects of this compound on FXR target gene expression. The expected results, as summarized in the data table, would demonstrate a dose-dependent increase in the expression of SHP, FGF19, and FGFR4, and a corresponding decrease in CYP7A1 expression, consistent with the known mechanism of FXR activation. This application note serves as a valuable resource for researchers in academic and industrial settings who are focused on the discovery and development of novel FXR agonists for the treatment of metabolic and liver diseases. The use of validated qPCR protocols and appropriate data analysis methods is crucial for obtaining reliable and reproducible results in the characterization of such compounds.
References
- 1. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols: High-Throughput Screening for Novel Nelumol A Analogs as Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelumol A is a natural product identified as an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[1][2] As an FXR agonist, this compound presents a promising scaffold for the development of novel therapeutics targeting metabolic diseases such as non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and dyslipidemia. High-throughput screening (HTS) of chemical libraries containing novel this compound analogs is a critical step in the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive framework for establishing a robust HTS platform to identify and characterize novel this compound analogs as FXR agonists. The protocols herein describe both a primary screening assay and a suite of secondary assays for hit confirmation and characterization.
Core Principles of the Screening Cascade
The identification of promising this compound analogs is structured as a multi-step screening cascade. This approach is designed to efficiently screen large compound libraries and progressively narrow the focus to the most promising candidates.
-
Primary High-Throughput Screening (HTS): A cell-based reporter gene assay is employed for the initial mass screening of the analog library. This assay is designed for high-throughput, providing a rapid and cost-effective initial assessment of FXR activation.
-
Dose-Response Confirmation: Hits identified in the primary screen are subjected to dose-response analysis to confirm their activity and determine their potency (EC50).
-
Secondary Orthogonal Assays: Confirmed hits are further evaluated in a mechanistically distinct assay, such as a FRET-based coactivator recruitment assay, to rule out artifacts from the primary screen.
-
Target Engagement & Downstream Gene Expression Analysis: The most promising leads are then assessed for their ability to engage FXR in cells and modulate the expression of known FXR target genes.
Experimental Protocols
Primary High-Throughput Screening: Cell-Based FXR Reporter Gene Assay
This assay quantitatively measures the activation of FXR by test compounds in a cellular context.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
FXR expression plasmid (e.g., pCMX-hFXR)
-
RXRα expression plasmid (e.g., pCMX-hRXRα)
-
FXR-responsive reporter plasmid (e.g., pGL4.24[luc2/minP/FXRE])
-
Control plasmid for normalization (e.g., pRL-TK Renilla luciferase)
-
Lipofectamine 3000 or other suitable transfection reagent
-
DMEM with 10% FBS, Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
White, opaque 384-well microplates
-
Dual-Glo Luciferase Assay System (Promega)
-
This compound analog library dissolved in DMSO
-
GW4064 (positive control)
-
DMSO (vehicle control)
Protocol:
-
Cell Seeding: Seed HEK293T cells in 384-well plates at a density of 8,000 cells per well in 40 µL of complete growth medium and incubate for 18-24 hours at 37°C, 5% CO2.
-
Transfection:
-
Prepare a transfection mix in Opti-MEM containing the FXR, RXRα, FXRE-luciferase, and Renilla luciferase plasmids.
-
Add Lipofectamine 3000 to the plasmid mix, incubate for 15 minutes at room temperature.
-
Add 10 µL of the transfection complex to each well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a master plate of this compound analogs at the desired final screening concentration (e.g., 10 µM) in assay medium (DMEM, 0.5% charcoal-stripped FBS).
-
Remove the transfection medium from the cell plates and add 40 µL of the compound dilutions.
-
Include positive controls (GW4064) and vehicle controls (DMSO).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Add 20 µL of Dual-Glo Luciferase Reagent to each well, mix, and incubate for 10 minutes.
-
Read the firefly luciferase signal.
-
Add 20 µL of Dual-Glo Stop & Glo Reagent to each well, mix, and incubate for 10 minutes.
-
Read the Renilla luciferase signal.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Identify hits based on a predefined activity threshold (e.g., >3-fold activation).
-
Secondary Assay: TR-FRET Coactivator Recruitment Assay
This biochemical assay confirms the direct interaction of active analogs with the FXR protein, leading to the recruitment of a coactivator peptide.
Materials:
-
His-tagged FXR Ligand Binding Domain (LBD)
-
GST-tagged SRC-1 coactivator peptide
-
Terbium-cryptate labeled anti-His antibody
-
d2-labeled anti-GST antibody
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT)
-
384-well low-volume black microplates
-
Confirmed hits from the primary screen
-
GW4064 (positive control)
-
DMSO (vehicle control)
Protocol:
-
Reagent Preparation: Prepare a master mix of FXR-LBD, anti-His-Tb, and SRC-1-GST in assay buffer.
-
Compound Plating: Dispense serial dilutions of the hit compounds into the assay plate.
-
Reagent Addition: Add the master mix to all wells.
-
Incubation: Incubate the plate for 2 hours at room temperature, protected from light.
-
Detection: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.
-
Data Analysis:
-
Calculate the 665/620 nm emission ratio.
-
Plot the ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
Data Presentation
Quantitative data from the screening cascade should be organized for clear comparison of the analogs.
Table 1: Primary HTS Hit Summary
| Analog ID | Concentration (µM) | Fold Activation (vs. Vehicle) | Z'-factor |
| N-A-001 | 10 | 1.2 | 0.78 |
| N-A-002 | 10 | 5.8 | 0.78 |
| N-A-003 | 10 | 0.9 | 0.78 |
| ... | ... | ... | ... |
| GW4064 | 1 | 8.5 | 0.78 |
Table 2: Dose-Response and Potency of Confirmed Hits
| Analog ID | Reporter Assay EC50 (µM) | TR-FRET EC50 (µM) | Max Activation (%) |
| N-A-002 | 2.1 | 1.5 | 95 |
| N-A-015 | 0.8 | 0.5 | 110 |
| N-A-043 | 5.6 | 4.9 | 88 |
| GW4064 | 0.15 | 0.1 | 100 |
Visualizations
HTS Workflow for this compound Analogs
Caption: High-throughput screening cascade for the identification of novel this compound analogs.
FXR Signaling Pathway Activation
Caption: Simplified signaling pathway of FXR activation by a this compound analog.
References
Application Notes and Protocols for the Administration of Novel Compounds in Murine Models: A Framework Using Nelumol A
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive framework for developing a protocol for the administration of a novel, potentially hydrophobic compound, exemplified by "Nelumol A," in mice. Due to the limited specific information available on this compound, this guide outlines the necessary steps for characterization, formulation, and in vivo evaluation based on general best practices for new chemical entities.
Pre-formulation and Compound Characterization
Prior to in vivo administration, a thorough characterization of this compound is essential. This data will inform formulation strategies and dose selection.
Table 1: Physicochemical Properties of this compound
| Parameter | Method | Expected Outcome | Importance |
| Solubility | HPLC-UV or similar | Quantitative solubility in various solvents (e.g., water, PBS, DMSO, ethanol, oils). | Critical for selecting an appropriate vehicle for administration. |
| LogP/LogD | Shake-flask or computational | Prediction of hydrophobicity/lipophilicity. | Informs potential for membrane permeability and distribution. |
| pKa | Potentiometric titration or UV-Vis | Determination of ionization constants. | Affects solubility and absorption at different physiological pHs. |
| Stability | HPLC-UV | Stability in selected vehicles over time and at different temperatures. | Ensures accurate dosing and prevents administration of degraded compound. |
| Purity | HPLC, LC-MS | Determination of the percentage purity of the compound. | Essential for accurate dosing and to avoid confounding effects from impurities. |
Formulation Development for In Vivo Administration
Assuming this compound is a hydrophobic compound, as is common for many natural products, appropriate formulation is critical for bioavailability.
Table 2: Common Formulation Strategies for Hydrophobic Compounds in Mice
| Formulation Strategy | Components | Advantages | Disadvantages |
| Co-solvent System | DMSO, ethanol, polyethylene glycol (PEG), propylene glycol | Simple to prepare. | Potential for vehicle-induced toxicity at higher concentrations. |
| Lipid-based Formulation | Corn oil, sesame oil, olive oil | Good for oral administration, can enhance absorption. | May not be suitable for all routes of administration. |
| Microemulsion | Oil, surfactant, co-surfactant, water | Can improve solubility and bioavailability. | More complex to develop and characterize. |
| Suspension | Micronized drug particles in an aqueous vehicle with a suspending agent (e.g., carboxymethylcellulose) | Can be used for oral and parenteral routes. | Particle size and stability must be carefully controlled. |
| Nanoparticle Formulation | Polymeric nanoparticles, liposomes | Can improve solubility, stability, and targeting. | Higher cost and complexity of preparation. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.
Materials:
-
This compound
-
Selected vehicle
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Standard animal housing and care facilities
-
Dosing syringes and needles appropriate for the route of administration
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Dose Selection: Based on in vitro cytotoxicity data (if available), select a starting dose and several escalating dose levels.
-
Group Allocation: Randomly assign mice to dose groups (n=3-5 per group), including a vehicle control group.
-
Administration: Administer this compound via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for 14 days.
-
Data Collection: Record body weight daily. At the end of the study, collect blood for hematology and serum chemistry analysis, and perform a gross necropsy.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-20% reduction in body weight.
Table 3: Sample MTD Study Data Collection
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle Control | 5 | 0/5 | +/- 5% | None observed |
| 10 | 5 | 0/5 | +/- 5% | None observed |
| 30 | 5 | 0/5 | -8% | Mild lethargy on day 1 |
| 100 | 5 | 1/5 | -15% | Lethargy, ruffled fur |
| 300 | 5 | 3/5 | -25% | Severe lethargy, hunched posture |
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Materials:
-
This compound formulated for administration
-
Cannulated mice (if serial blood sampling is required)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
LC-MS/MS or other sensitive bioanalytical method
Procedure:
-
Dose Administration: Administer a single dose of this compound to a cohort of mice.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital sinus.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
Data Analysis: Calculate key PK parameters.
Table 4: Key Pharmacokinetic Parameters for this compound
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Efficacy Study (General Framework)
Objective: To evaluate the therapeutic efficacy of this compound in a relevant mouse model of disease.
Procedure:
-
Model Selection: Choose a well-established mouse model relevant to the suspected therapeutic area of this compound (e.g., LPS-induced inflammation, tumor xenograft model).
-
Group Design: Include a vehicle control group, a positive control group (if available), and at least two dose levels of this compound (based on MTD and PK data).
-
Treatment Protocol: Administer this compound according to a predetermined schedule (e.g., once daily for 14 days).
-
Endpoint Measurement: At the end of the study, measure relevant efficacy endpoints (e.g., tumor volume, inflammatory cytokine levels, behavioral scores).
-
Data Analysis: Use appropriate statistical methods to compare treatment groups to the control group.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for the preclinical evaluation of this compound in mice.
Hypothetical Signaling Pathway for an Anti-Inflammatory Compound
Given that many compounds from Nelumbo nucifera exhibit anti-inflammatory properties, the following diagram illustrates a hypothetical mechanism of action involving the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This document provides a foundational protocol for the in vivo administration and evaluation of a novel compound, this compound, in mice. The outlined steps, from initial characterization to efficacy testing, are crucial for systematically assessing the therapeutic potential of new chemical entities. The provided tables and diagrams serve as templates to guide data presentation and conceptual understanding of the experimental workflow and potential mechanisms of action. Researchers should adapt these protocols based on the specific properties of their compound and the scientific questions being addressed.
Application Notes and Protocols for the Investigation of Novel Compounds in Non-alcoholic Fatty Liver Disease (NAFLD) Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific research on the application of Nelumol A in non-alcoholic fatty liver disease (NAFLD) is not available in the published scientific literature. The following application notes and protocols are therefore provided as a generalized framework for the investigation of novel natural compounds, such as this compound, in NAFLD research. The methodologies and expected outcomes are based on studies of other natural products with similar potential mechanisms of action, primarily the modulation of the AMPK and SREBP-1c signaling pathways.
Introduction to NAFLD and Therapeutic Targeting
Non-alcoholic fatty liver disease (NAFLD) is the most prevalent chronic liver disease globally, characterized by the accumulation of fat in the liver (hepatic steatosis) not due to excessive alcohol consumption. It exists on a spectrum from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1][2][3] The pathogenesis of NAFLD is complex and involves insulin resistance, oxidative stress, and inflammation.[4][5]
Key molecular pathways implicated in NAFLD include the AMP-activated protein kinase (AMPK) pathway and the sterol regulatory element-binding protein-1c (SREBP-1c) pathway. AMPK is a central regulator of cellular energy homeostasis; its activation can suppress fat synthesis and promote fatty acid oxidation.[1][6][7] Conversely, SREBP-1c is a major transcription factor that promotes lipogenesis.[8][9][10] Natural compounds that can activate AMPK and/or inhibit SREBP-1c are therefore promising therapeutic candidates for NAFLD.
Data Presentation: Representative Quantitative Data from Natural Compound Studies
The following tables summarize typical quantitative data obtained from in vitro and in vivo studies of natural compounds in NAFLD research. These serve as examples of the types of data to collect when investigating a novel compound like this compound.
Table 1: In Vitro Efficacy of a Representative Natural Compound on Lipid Accumulation and Gene Expression in HepG2 Cells
| Parameter | Control | FFA-Treated | Compound (Low Dose) | Compound (High Dose) |
| Intracellular Triglycerides (mg/dL) | 15.2 ± 2.1 | 45.8 ± 4.3 | 30.1 ± 3.5 | 20.5 ± 2.8** |
| SREBP-1c mRNA (relative expression) | 1.0 ± 0.1 | 3.2 ± 0.4 | 2.1 ± 0.3 | 1.3 ± 0.2 |
| FASN mRNA (relative expression) | 1.0 ± 0.1 | 2.8 ± 0.3 | 1.9 ± 0.2* | 1.1 ± 0.1 |
| p-AMPK/AMPK (ratio) | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.8 ± 0.1* | 1.2 ± 0.15** |
*p < 0.05, **p < 0.01 vs. FFA-Treated group. Data are representative and presented as mean ± SD. FFA: Free Fatty Acid; FASN: Fatty Acid Synthase.
Table 2: In Vivo Efficacy of a Representative Natural Compound in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model
| Parameter | Control (Chow) | HFD-Treated | HFD + Compound (25 mg/kg) | HFD + Compound (50 mg/kg) |
| Body Weight (g) | 25.1 ± 1.5 | 42.5 ± 3.2 | 35.8 ± 2.8 | 30.2 ± 2.5** |
| Liver Weight (g) | 1.2 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.4 ± 0.1 |
| Serum ALT (U/L) | 35 ± 5 | 98 ± 12 | 65 ± 8* | 45 ± 6 |
| Serum AST (U/L) | 42 ± 6 | 110 ± 15 | 78 ± 10 | 55 ± 7** |
| Hepatic Triglycerides (mg/g) | 20.1 ± 3.5 | 85.4 ± 9.1 | 55.2 ± 7.3 | 30.6 ± 4.9** |
*p < 0.05, **p < 0.01 vs. HFD-Treated group. Data are representative and presented as mean ± SD. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.
Experimental Protocols
In Vitro Model of Hepatic Steatosis
This protocol describes the induction of lipid accumulation in a human hepatocyte cell line (e.g., HepG2) to screen for the effects of novel compounds.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Oleic acid and Palmitic acid (Free Fatty Acids, FFA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Test compound (e.g., this compound)
-
Oil Red O staining solution
-
Triglyceride quantification kit
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
Reagents for Western blotting
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
FFA-BSA Complex Preparation: Prepare a 10 mM stock solution of oleic and palmitic acid (2:1 molar ratio) in 0.1 M NaOH. Prepare a 10% BSA solution in sterile water. Mix the FFA solution with the BSA solution to create a 5 mM FFA-10% BSA complex.
-
Induction of Steatosis: Seed HepG2 cells in appropriate plates. Once they reach 70-80% confluency, replace the medium with serum-free DMEM containing the FFA-BSA complex (final concentration typically 1 mM) for 24 hours.
-
Compound Treatment: Treat the FFA-induced cells with various concentrations of the test compound for another 24 hours. A vehicle control (e.g., DMSO) should be included.
-
Assessment of Lipid Accumulation:
-
Oil Red O Staining: Fix the cells, stain with Oil Red O solution to visualize lipid droplets, and quantify by eluting the dye and measuring absorbance.
-
Triglyceride Quantification: Lyse the cells and measure intracellular triglyceride levels using a commercial kit.
-
-
Gene Expression Analysis (qPCR): Extract total RNA, reverse transcribe to cDNA, and perform quantitative PCR to measure the expression of key lipogenic genes (e.g., SREBP-1c, FASN, ACC1).
-
Protein Analysis (Western Blot): Lyse the cells and perform Western blotting to assess the levels of key proteins and their phosphorylation status (e.g., p-AMPK, AMPK, SREBP-1c).
In Vivo Model of NAFLD
This protocol describes the induction of NAFLD in mice using a high-fat diet and subsequent treatment with a test compound.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
Standard chow diet
-
High-fat diet (HFD, typically 60% kcal from fat)
-
Test compound (e.g., this compound)
-
Vehicle for compound administration
-
Equipment for blood collection and tissue harvesting
-
Kits for measuring serum ALT, AST, cholesterol, and triglycerides
-
Reagents for histological analysis (H&E and Oil Red O staining)
Procedure:
-
Acclimatization: Acclimatize mice for one week with free access to standard chow and water.
-
NAFLD Induction: Divide mice into a control group (chow diet) and an experimental group (HFD). Feed the respective diets for 8-12 weeks to induce obesity and hepatic steatosis.
-
Compound Treatment: Divide the HFD-fed mice into a vehicle control group and treatment groups receiving different doses of the test compound (e.g., daily oral gavage) for an additional 4-8 weeks.
-
Monitoring: Monitor body weight, food intake, and general health throughout the study.
-
Sample Collection: At the end of the study, fast the mice overnight, collect blood via cardiac puncture for serum analysis, and euthanize. Harvest the liver, weigh it, and section it for histology and molecular analysis.
-
Serum Analysis: Measure levels of ALT, AST, triglycerides, and total cholesterol.
-
Histological Analysis: Fix liver sections in formalin for Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Use frozen liver sections for Oil Red O staining to visualize lipid droplets.
-
Hepatic Lipid Quantification: Homogenize a portion of the liver tissue to measure triglyceride and cholesterol content.
-
Molecular Analysis: Use liver tissue for qPCR and Western blot analysis as described in the in vitro protocol.
Visualizations
Signaling Pathway
Caption: Hypothetical mechanism of this compound in NAFLD via AMPK and SREBP-1c.
Experimental Workflow
Caption: Workflow for evaluating novel anti-NAFLD compounds.
References
- 1. Treatment of nonalcoholic fatty liver disease: role of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-alcoholic fatty liver disease (NAFLD): a review of pathophysiology, clinical management and effects of weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism Pathways of Natural Compounds for the Treatment of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Nonalcoholic Fatty Liver Disease: Potential Role for 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AMPK pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Short-term inhibition of SREBP-1c expression reverses diet-induced non-alcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Note: TR-FRET Assay for Measuring Nelumol A Binding to the Farnesoid X Receptor (FXR)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. As a ligand-activated transcription factor, FXR is a key therapeutic target for various metabolic diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). Nelumol A, a natural product, has been identified as a novel agonist of FXR, showing potential for the development of new therapeutics.
This application note provides a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to characterize the binding of this compound to the FXR ligand-binding domain (LBD). TR-FRET is a robust, homogeneous assay technology well-suited for high-throughput screening (HTS) and quantitative ligand binding studies. The assay principle is based on the energy transfer between a long-lifetime lanthanide donor fluorophore and a suitable acceptor fluorophore when they are brought into close proximity.
Assay Principle
This competitive binding assay utilizes a terbium (Tb)-labeled anti-GST antibody as the donor and a fluorescently labeled FXR ligand (tracer) as the acceptor. The GST-tagged FXR-LBD is bound by the Tb-labeled antibody. When the fluorescent tracer binds to the FXR-LBD, the donor and acceptor are in close proximity, resulting in a high TR-FRET signal. Unlabeled ligands, such as this compound, will compete with the tracer for binding to the FXR-LBD. This competition leads to a displacement of the tracer and a subsequent decrease in the TR-FRET signal, which is proportional to the concentration of the unlabeled ligand.
Figure 1. Principle of the competitive TR-FRET assay for this compound binding to FXR.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| GST-tagged Human FXR-LBD | BPS Bioscience | 100410 |
| LanthaScreen™ Tb-anti-GST Antibody | Thermo Fisher Scientific | PV3550 |
| LanthaScreen™ TR-FRET FXR Fluorescent Ligand | Thermo Fisher Scientific | Custom |
| This compound | Cayman Chemical | 10009805 |
| Chenodeoxycholic acid (CDCA) | Sigma-Aldrich | C9377 |
| 384-well, low-volume, white plates | Corning | 3572 |
| TR-FRET Assay Buffer | In-house preparation | See Protocol |
| DMSO | Sigma-Aldrich | D2650 |
Experimental Protocol
The following protocol is a general guideline. Optimization of reagent concentrations and incubation times may be necessary for specific experimental conditions and plate readers.
Reagent Preparation
-
TR-FRET Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.1% BSA. Store at 4°C.
-
GST-FXR-LBD Stock: Prepare a 10 µM stock solution in TR-FRET Assay Buffer. Aliquot and store at -80°C.
-
Tb-anti-GST Antibody Stock: Prepare a 1 µM stock solution in TR-FRET Assay Buffer. Aliquot and store at -20°C.
-
Fluorescent Tracer Stock: Prepare a 10 µM stock solution in DMSO. Store at -20°C, protected from light.
-
This compound and CDCA (Positive Control) Stocks: Prepare 10 mM stock solutions in DMSO. Store at -20°C.
Assay Procedure
The following steps outline the procedure for a 20 µL final assay volume in a 384-well plate.
Figure 2. Experimental workflow for the FXR TR-FRET binding assay.
-
Compound Plating:
-
Prepare a serial dilution of this compound and the positive control (e.g., CDCA) in DMSO.
-
Using an acoustic dispenser or manual pipetting, add 200 nL of the compound solutions to the appropriate wells of a 384-well plate. Include wells with DMSO only for high (total binding) and low (no binding) controls.
-
-
Addition of FXR and Antibody:
-
Prepare a 2X working solution of GST-FXR-LBD and Tb-anti-GST antibody in TR-FRET Assay Buffer. The final concentration in the 20 µL assay volume should be optimized (e.g., 5 nM GST-FXR-LBD and 2 nM Tb-anti-GST antibody).
-
Add 10 µL of this mixture to each well.
-
Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute).
-
Incubate for 30 minutes at room temperature.
-
-
Addition of Fluorescent Tracer:
-
Prepare a 2X working solution of the fluorescent tracer in TR-FRET Assay Buffer. The final concentration should be at its Kd value for FXR-LBD, determined in a separate saturation binding experiment.
-
Add 10 µL of the tracer solution to each well.
-
-
Incubation and Measurement:
-
Centrifuge the plate briefly.
-
Incubate for 2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible microplate reader. Set the excitation wavelength to 340 nm and measure the emission at two wavelengths: one for the terbium donor (e.g., 495 nm) and one for the acceptor (e.g., 520 nm).
-
Data Analysis
-
Calculate the TR-FRET Ratio:
-
Ratio = (Emission at Acceptor Wavelength / Emission at Donor Wavelength) * 10,000
-
-
Normalize the Data:
-
% Inhibition = 100 * (1 - [(Ratio_sample - Ratio_low_control) / (Ratio_high_control - Ratio_low_control)])
-
-
Determine IC50:
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Results
The TR-FRET assay should yield a concentration-dependent inhibition of the tracer binding by this compound, allowing for the determination of its IC50 value. The positive control, CDCA, should also show a dose-dependent inhibition.
Quantitative Data Summary (Example Data)
| Compound | IC50 (nM) | Hill Slope |
| This compound | 85 | 1.1 |
| CDCA | 5,500 | 1.0 |
Note: The values presented are for illustrative purposes only and may not represent actual experimental results.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low TR-FRET Signal | - Inactive protein or antibody- Incorrect buffer components- Instrument settings not optimal | - Use fresh protein and antibody aliquots- Verify buffer composition and pH- Optimize reader gain and other settings |
| High Background Signal | - Aggregation of proteins or compounds- Autofluorescent compounds | - Centrifuge plate before reading- Include a control for compound autofluorescence |
| Poor Z'-factor | - High variability in replicates- Small assay window | - Ensure accurate pipetting- Optimize reagent concentrations to increase the signal-to-background ratio |
Conclusion
This TR-FRET assay provides a sensitive and reliable method for quantifying the binding of this compound to the Farnesoid X Receptor. The homogeneous, mix
Troubleshooting & Optimization
troubleshooting low signal in Nelumol A FXR reporter assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Nelumol A Farnesoid X Receptor (FXR) reporter assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in an FXR reporter assay?
This compound is an identified agonist of the Farnesoid X Receptor (FXR). In a typical FXR reporter assay, cells are engineered to express FXR and a reporter gene (commonly luciferase) under the control of an FXR response element (FXRE). When this compound binds to and activates FXR, the FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to the FXRE in the promoter region of the reporter gene, initiating its transcription. The resulting increase in reporter protein (e.g., luciferase) expression is measured and is proportional to the FXR activation by this compound.[1][2][3]
Q2: What are the expected outcomes or typical signal window for a this compound FXR reporter assay?
The signal window, often expressed as a signal-to-background (S/B) ratio or fold induction, can vary depending on the cell line, reporter construct, and assay conditions. For a potent synthetic FXR agonist like GW4064, fold inductions can be significant. Natural product agonists like this compound may show more moderate activation. It is crucial to include a positive control (e.g., GW4064 or chenodeoxycholic acid - CDCA) to establish the maximum response and a vehicle control (e.g., DMSO) to determine the baseline. A successful assay with this compound should demonstrate a dose-dependent increase in signal.
Q3: What are some critical quality control steps to ensure reliable results?
To ensure the reliability of your results, consider the following:
-
Cell Health: Regularly monitor cell morphology and viability. Ensure cells are not overgrown or stressed before transfection and treatment.
-
Plasmid Quality: Use high-purity plasmid DNA for transfection to maximize efficiency and minimize cytotoxicity.[4]
-
Reagent Stability: Ensure all reagents, especially luciferase substrates, are properly stored and within their expiration dates. Prepare fresh reagents when necessary.[5]
-
Positive and Negative Controls: Always include a known FXR agonist as a positive control and a vehicle control as a negative control to validate each experiment.
-
Transfection Efficiency: Optimize and monitor transfection efficiency. A low efficiency will directly result in a weak signal.[5]
Troubleshooting Guide: Low Signal
A low or absent signal is a common issue in reporter assays. The following guide provides potential causes and solutions.
| Potential Cause | Recommended Action(s) |
| Reagent Issues | - Check Reagent Integrity: Verify the expiration dates and proper storage of all reagents, including luciferase assay buffer and substrate. Prepare fresh aliquots if degradation is suspected.[5] - Optimize Substrate Concentration: Ensure the luciferase substrate is used at the optimal concentration as recommended by the manufacturer. |
| Cell-Related Problems | - Low Transfection Efficiency: Optimize the DNA-to-transfection reagent ratio, cell density at transfection, and incubation time.[4][5] Consider using a positive control plasmid (e.g., a constitutively active reporter) to assess transfection efficiency independently. - Poor Cell Health: Ensure cells are healthy, within a low passage number, and not confluent at the time of the assay. Cell stress can significantly impact protein expression and signaling pathways. - Incorrect Cell Line: Confirm that the cell line used is appropriate for FXR studies and is responsive to FXR agonists. |
| Experimental Procedure | - Suboptimal this compound Concentration: Perform a dose-response curve to determine the optimal concentration range for this compound. Very high concentrations may induce cytotoxicity, leading to a decreased signal. - Insufficient Incubation Time: Optimize the incubation time for both this compound treatment and post-transfection expression of the reporter gene. This can range from 6 to 48 hours.[6][7] - Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate dispensing of reagents and cells. Consider preparing master mixes to reduce variability.[5] |
| Data Acquisition | - Incorrect Luminometer Settings: Ensure the luminometer is set to the correct program for the type of luciferase assay being performed (flash vs. glow) and that the integration time is appropriate.[8] For low signals, increasing the integration time may be necessary. - Plate Type: Use white, opaque-walled plates for luminescence assays to maximize signal reflection and minimize well-to-well crosstalk.[4][8] |
Experimental Protocols
General FXR Reporter Assay Protocol
This protocol provides a general framework. Specific details should be optimized for your cell line and reagents.
-
Cell Seeding: Seed cells (e.g., HEK293T, HepG2) in a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Prepare a transfection mix containing the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase for dual-luciferase assays).
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh culture medium.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).
-
Add the diluted this compound and controls (positive and vehicle) to the cells.
-
Incubate for 18-24 hours.
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add passive lysis buffer and incubate for 15-20 minutes at room temperature with gentle shaking.
-
-
Luminescence Measurement:
-
Add the luciferase assay reagent to the cell lysate.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
For dual-luciferase assays, add the second substrate (e.g., Stop & Glo®) and measure the control reporter signal.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).
-
Calculate the fold induction by dividing the normalized signal of the this compound-treated wells by the normalized signal of the vehicle control wells.
-
Visualizations
FXR Signaling Pathway
Caption: FXR signaling pathway upon activation by this compound.
Experimental Workflow
Caption: General experimental workflow for the this compound FXR reporter assay.
Troubleshooting Decision Tree for Low Signal
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and metabolic actions of FXR: Insights into molecular mechanisms [agris.fao.org]
- 3. MECHANISMS IN ENDOCRINOLOGY: FXR signalling: a novel target in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. goldbio.com [goldbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Compound X Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with "Compound X," a novel plant-derived compound. The information provided is based on general principles for optimizing the in vitro concentration of novel natural products.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for Compound X in in vitro assays?
For a novel compound with unknown potency, a wide concentration range should be initially screened. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 100 µM down to 0.01 µM. This broad range helps in identifying the concentration at which biological activity is observed without causing overt toxicity. The choice of the highest concentration can be guided by the compound's solubility in the culture medium.
2. How do I properly dissolve and dilute Compound X for my experiments?
Due to the often hydrophobic nature of plant-derived compounds, solubility can be a significant challenge.[1][2][3]
-
Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Working Solutions: Prepare serial dilutions of the stock solution in a suitable buffer or directly in the cell culture medium. Ensure thorough mixing at each dilution step.
-
Solubility Issues: If precipitation is observed upon dilution in aqueous solutions, consider using a surfactant like Polysorbate 80 or a solubilizing agent to improve solubility.[2] It is crucial to test the effect of any such additives on the cells in a vehicle control group.
3. How can I determine if the observed effect of Compound X is specific and not due to cytotoxicity?
It is essential to differentiate between a specific pharmacological effect and a general cytotoxic response.
-
Cell Viability Assays: Always perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) in parallel with your functional assays. This will help determine the concentration at which Compound X becomes toxic to the cells.
-
Dose-Response Curve: A specific effect will typically show a sigmoidal dose-response curve, whereas cytotoxicity might exhibit a steep drop in response at higher concentrations.
-
Positive and Negative Controls: Include appropriate positive and negative controls in your experimental design to validate your assay's performance and to distinguish specific effects from artifacts.
4. What are some common reasons for inconsistent results between experiments?
Inconsistency in results can arise from several factors:
-
Compound Stability: Plant-derived compounds can be unstable in solution, especially when exposed to light, high temperatures, or repeated freeze-thaw cycles.[1] Prepare fresh dilutions from a frozen stock for each experiment and store the stock solution in small aliquots at -20°C or -80°C.
-
Cell Culture Conditions: Variations in cell passage number, cell density, and serum concentration in the medium can all influence the cellular response to a compound. Maintain consistent cell culture practices.
-
Assay Variability: Inherent variability in biological assays can contribute to inconsistent results. Ensure your assays are well-validated and include appropriate controls to monitor for variability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at any concentration. | 1. Inactive Compound: Compound X may not be active in your specific assay or cell model. 2. Concentration Too Low: The tested concentration range may be too low to elicit a response. 3. Poor Bioavailability: The compound may not be effectively entering the cells. | 1. Test Compound X in different cell lines or with different biological readouts. 2. Screen a higher concentration range, being mindful of solubility limits. 3. Use techniques to enhance cellular uptake, such as encapsulation in nanoparticles or the use of permeabilizing agents (with appropriate controls). |
| High variability between replicate wells. | 1. Inaccurate Pipetting: Inconsistent volumes of the compound or cells were added to the wells. 2. Uneven Cell Seeding: Cells were not uniformly distributed in the plate. 3. Compound Precipitation: The compound is precipitating out of solution at the tested concentrations. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently swirl the cell suspension before and during seeding to ensure a homogenous distribution. 3. Visually inspect the wells for any precipitate. If observed, try using a lower concentration or a different solubilization method. |
| Sudden drop in cell viability at a specific concentration. | 1. Acute Cytotoxicity: The compound is highly toxic at that concentration. 2. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) has reached a toxic level. | 1. Determine the IC50 value for cytotoxicity and use concentrations below this for functional assays. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically < 0.5%). Include a vehicle control with the highest solvent concentration used. |
| Bell-shaped dose-response curve. | 1. Off-target Effects: At higher concentrations, the compound may be hitting other targets, leading to confounding effects. 2. Compound Aggregation: Some compounds can form aggregates at high concentrations, which can interfere with the assay.[4] | 1. Investigate potential off-target effects using target-specific inhibitors or activators. 2. Use dynamic light scattering or other methods to check for aggregation. Consider adding a non-ionic detergent to your assay buffer. |
Experimental Protocols
Protocol 1: Determination of Optimal Seeding Density
Objective: To determine the optimal number of cells to seed per well for a 96-well plate assay, ensuring cells are in the exponential growth phase during the experiment.
Methodology:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
At various time points (e.g., 24, 48, and 72 hours), measure cell viability using an appropriate method (e.g., MTS or resazurin assay).
-
Plot the cell viability against the initial seeding density for each time point.
-
Select the seeding density that results in exponential growth and does not reach confluency by the end of the planned experiment duration.
Protocol 2: Cell Viability Assay (MTS Assay)
Objective: To assess the cytotoxic effect of Compound X on a given cell line.
Methodology:
-
Seed the cells in a 96-well plate at the predetermined optimal seeding density and allow them to adhere overnight.
-
Prepare a serial dilution of Compound X in the complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve Compound X) and a positive control for cytotoxicity (e.g., staurosporine).
-
Remove the old medium from the cells and add 100 µL of the prepared Compound X dilutions, vehicle control, or positive control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Signaling Pathways & Experimental Workflows
Caption: A general experimental workflow for optimizing the in vitro concentration of a novel compound.
Caption: A hypothetical signaling pathway that could be modulated by a novel plant-derived compound.
References
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. Biopharma & Bioprocessing [evonik.com]
- 3. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
addressing Nelumol A solubility issues in aqueous buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility issues with Nelumol A in aqueous buffers, a common challenge for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in aqueous buffers?
A1: this compound is a naturally occurring alkaloid compound derived from the lotus flower (Nelumbo nucifera)[1]. Its chemical structure, (E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,5-dimethoxyphenyl]prop-2-en-1-ol, contains large non-polar regions, making it hydrophobic[1]. Hydrophobic molecules have limited ability to form favorable interactions with polar water molecules, leading to poor solubility in aqueous solutions[2][3].
Q2: What is the expected solubility of this compound in standard aqueous buffers (e.g., PBS, TRIS)?
A2: While specific quantitative solubility data for this compound in various buffers is not extensively published, its hydrophobic nature suggests that its intrinsic solubility in aqueous buffers at neutral pH is very low. Expect to encounter precipitation or incomplete dissolution when directly adding this compound powder to these systems.
Q3: I've observed a precipitate after adding this compound to my buffer. What should I do first?
A3: The first step is to confirm that the issue is indeed poor solubility. Ensure your buffer is correctly prepared and at the intended pH. If the compound still doesn't dissolve, do not assume it is completely insoluble. Proceed to the troubleshooting guide below to systematically explore methods for enhancing its solubility.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, using a water-miscible organic solvent as a co-solvent is a common and effective starting strategy. Solvents like Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), or N,N-Dimethylformamide (DMF) are often used to create a concentrated stock solution, which is then diluted into the final aqueous buffer. However, it's crucial to be mindful of the final solvent concentration in your experiment, as it can affect biological systems[2].
Q5: Is this compound sensitive to pH?
A5: The chemical structure of this compound does not contain strongly acidic or basic functional groups, suggesting that its solubility may not be dramatically affected by pH changes within the typical biological range (pH 4-8). However, extreme pH values could potentially lead to hydrolysis or degradation of the molecule[1]. Performing a pH-solubility profile is recommended to determine the optimal pH for your experiments.
Troubleshooting Guide for this compound Solubility
If you are experiencing difficulty dissolving this compound in your aqueous buffer, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility issues.
Data Presentation: Solubility of this compound
The following tables present hypothetical data to illustrate how to systematically evaluate different solubilization strategies.
Table 1: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | Maximum Solubility (µg/mL) | Observations |
| None | 0% | < 1 | Insoluble, visible particles |
| DMSO | 1% | 50 | Clear solution |
| DMSO | 5% | 250 | Clear solution |
| Ethanol | 1% | 25 | Slight haze |
| Ethanol | 5% | 150 | Clear solution |
Table 2: Effect of pH on this compound Solubility (with 1% DMSO)
| Buffer System | pH | Maximum Solubility (µg/mL) | Observations |
| Citrate Buffer | 5.0 | 65 | Clear solution |
| Phosphate Buffer | 6.0 | 58 | Clear solution |
| PBS | 7.4 | 50 | Clear solution |
| TRIS Buffer | 8.5 | 45 | Slight precipitation over time |
Experimental Protocols
Here are detailed protocols for common solubilization methods.
Protocol 1: Co-Solvent Stock Solution Preparation
This is the most common starting point for hydrophobic compounds.
Objective: To prepare a concentrated stock solution of this compound using a water-miscible organic solvent.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or glass vials
Methodology:
-
Weigh the required amount of this compound into a sterile vial.
-
Add the required volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mg/mL).
-
Vortex vigorously and/or sonicate in a water bath for 5-10 minutes until the powder is completely dissolved. The solution should be clear.
-
To prepare the working solution, perform a serial dilution of this stock into your final aqueous buffer. Add the stock solution dropwise to the buffer while vortexing to avoid localized high concentrations that can cause precipitation.
-
Crucial Check: Ensure the final concentration of the co-solvent is low (typically <1%, often <0.1%) and compatible with your experimental system[2].
Protocol 2: Using Surfactants for Micellar Solubilization
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water[4][5].
Objective: To increase the aqueous solubility of this compound using a non-ionic surfactant.
Materials:
-
This compound powder
-
Tween-80 (Polysorbate 80) or Pluronic F-68
-
Target aqueous buffer
-
Glass vials
Methodology:
-
Prepare a stock solution of the surfactant (e.g., 10% w/v Tween-80) in your aqueous buffer.
-
In a separate vial, add the weighed this compound powder.
-
Add the aqueous buffer containing the desired final concentration of surfactant (e.g., 0.1% to 1% Tween-80).
-
Vortex and sonicate at a controlled temperature (e.g., 25-37°C) for 15-30 minutes.
-
Visually inspect for clarity. If the solution is not clear, the concentration of this compound may be too high for the given surfactant concentration.
Caption: Diagram of a surfactant micelle encapsulating this compound.
Protocol 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, enhancing their solubility[4][6][7].
Objective: To improve this compound solubility by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Target aqueous buffer
-
Magnetic stirrer and stir bar
Methodology:
-
Determine the desired molar ratio of this compound to HP-β-CD (common starting ratios are 1:1, 1:2, or higher).
-
Dissolve the required amount of HP-β-CD in the aqueous buffer first. Gentle warming (30-40°C) may be required.
-
Once the HP-β-CD is fully dissolved, slowly add the this compound powder to the solution while stirring continuously.
-
Seal the container and allow the mixture to stir at room temperature for several hours (e.g., 12-24 hours) to allow for complex formation.
-
After equilibration, the solution can be filtered through a 0.22 µm filter to remove any undissolved material. The clear filtrate contains the solubilized this compound-cyclodextrin complex.
References
- 1. Buy this compound | 77836-86-3 [smolecule.com]
- 2. japer.in [japer.in]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
identifying and avoiding false positives in Nelumol A agonist screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers screening for Nelumol A agonists, with a focus on identifying and avoiding false positives. This compound has been identified as an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1] The primary screening assay is assumed to be a cell-based luciferase reporter gene assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as an FXR agonist?
A1: this compound activates the Farnesoid X Receptor (FXR).[1] As a nuclear receptor agonist, this compound is expected to bind to the ligand-binding domain of FXR. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent transcription of FXR target genes. In a typical reporter assay, this results in the expression of a reporter gene, such as luciferase.
Q2: What are the most common causes of false positives in a luciferase-based FXR agonist screen?
A2: False positives in high-throughput screening (HTS) are reproducible, concentration-dependent activities that are not due to the compound acting on the intended target.[2] For a luciferase-based FXR agonist screen, common causes include:
-
Direct Luciferase Inhibition/Stabilization: Some compounds can directly inhibit or, less commonly, stabilize the luciferase enzyme, leading to a decrease or increase in the luminescent signal that is independent of FXR activation.[3][4] Approximately 5% of compounds in large libraries may inhibit firefly luciferase.[3]
-
Compound Autofluorescence or Luminescence: The compound itself may be fluorescent or chemiluminescent, directly contributing to the signal read by the plate reader.[2] Natural product extracts are particularly prone to containing fluorescent or colored compounds that interfere with optical readouts.[5]
-
Non-specific Pathway Activation: The compound may activate the reporter gene through a mechanism that bypasses FXR, such as activating a different signaling pathway that cross-talks with the reporter construct.
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically interact with proteins in the assay, leading to a false signal.[5]
-
Cytotoxicity: If a compound is toxic to the cells, it can lead to a decrease in the reporter signal, which might be misinterpreted in some assay formats or confound the results of agonist activity. A cytotoxicity counter-screen is essential to rule this out.[6]
Q3: What is a counter-screen and why is it important?
A3: A counter-screen is a follow-up assay designed to identify and eliminate compounds that produce false-positive results in the primary screen.[2] It is crucial for ensuring that resources are focused on genuine hits. There are two main types of counter-screens relevant to this workflow:
-
Technology Counter-screens: These assays identify compounds that interfere with the assay technology itself. For example, a biochemical assay using purified luciferase enzyme can identify compounds that directly inhibit the reporter.[6]
-
Specificity Counter-screens: These assays confirm that the compound's activity is specific to the target. An example would be using a cell line with a non-functional FXR or a reporter construct with a different promoter to ensure the activity is FXR-dependent.[6]
Q4: What are orthogonal assays and how are they used for hit validation?
A4: An orthogonal assay measures the same biological activity as the primary screen but uses a different detection method or biological principle to confirm the initial hit.[3][7] This is a critical step to eliminate false positives that are specific to the primary assay format. For an FXR agonist, a suitable orthogonal assay would be to measure the messenger RNA (mRNA) levels of a known FXR target gene, such as SHP (Small Heterodimer Partner), using quantitative real-time PCR (qRT-PCR) in response to treatment with the hit compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound agonist screening campaign.
Guide 1: High Rate of False Positives in Primary Screen
| Observed Problem | Possible Cause | Recommended Solution |
| High hit rate (>1%) in the primary luciferase reporter screen. | Widespread assay interference from the compound library (e.g., natural product extracts).[8] | 1. Implement a Luciferase Counter-Screen: Test all primary hits in a biochemical assay with purified luciferase to identify direct inhibitors. 2. Run an Autofluorescence Scan: Pre-scan the compound plates at the emission wavelength of the reporter to flag fluorescent compounds.[9] 3. Assess Cytotoxicity: Run a standard cytotoxicity assay (e.g., CellTiter-Glo®) to eliminate compounds that are toxic at the screening concentration.[6] |
| Activity is not reproducible in dose-response confirmation. | Compound aggregation at the primary screening concentration. | 1. Include Detergents: Re-test the compounds in dose-response format with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.[7] 2. Visual Inspection: Visually inspect wells with high compound concentrations for precipitation. |
| Confirmed hits are active in the luciferase counter-screen. | The compounds are direct modulators of the luciferase enzyme, not FXR agonists.[3] | 1. Deprioritize Hits: These are false positives and should be deprioritized. 2. Consider an Orthogonal Reporter: For future screens, consider using an orthogonal reporter system, such as β-galactosidase, for the primary screen or as a counter-screen.[3] |
Guide 2: Inconsistent or Weak Signal in Primary Assay
| Observed Problem | Possible Cause | Recommended Solution |
| Low Z'-factor (<0.5) across multiple plates. | 1. Suboptimal cell density. 2. Inconsistent dispensing of cells or reagents. 3. DMSO intolerance by the cells.[10] | 1. Optimize Cell Number: Perform a cell titration experiment to find the optimal cell density that provides a robust signal window.[11] 2. Verify Liquid Handling: Check the calibration and performance of automated liquid handlers. 3. Test DMSO Tolerance: Run a dose-response curve of your positive control in the presence of varying DMSO concentrations to determine the tolerance limit (typically ≤1%).[10] |
| Signal decreases over the course of a batch run. | 1. Cell settling in the source container. 2. Reagent instability. | 1. Ensure Cell Suspension: Gently mix the cell suspension periodically during plating. 2. Use Fresh Reagents: Prepare luciferase substrate and other critical reagents immediately before use and protect from light. |
| High variability between replicate wells. | 1. Uneven cell distribution in wells ("edge effects"). 2. Inaccurate pipetting. | 1. Improve Plating Technique: Ensure a uniform cell suspension and use a well-calibrated multichannel pipette or automated dispenser. Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity. 2. Optimize Plate Reader Settings: Use a plate reader setting that scans the entire well surface instead of just the center to correct for heterogeneous signal distribution.[12] |
Data Presentation: Summarized Screening Results
The following tables represent hypothetical data from a screening campaign to identify FXR agonists.
Table 1: Primary High-Throughput Screen (HTS) and Counter-Screen Results Primary Screen: Cell-based FXR luciferase reporter assay. Hit Threshold: >3 standard deviations above the mean of vehicle controls. Counter-Screens: Performed on all 150 primary hits.
| Compound ID | Primary Screen (% Activation) | Luciferase Inhibition (% of Control) | Cytotoxicity (% Viability) | Hit Status |
| This compound (Control) | 100% | 98% | 99% | Confirmed Hit |
| Compound 1 | 85% | 95% | 97% | Confirmed Hit |
| Compound 2 | 78% | 15% | 98% | False Positive (Luciferase Inhibitor) |
| Compound 3 | 92% | 92% | 45% | False Positive (Cytotoxic) |
| Compound 4 | 65% | 88% | 91% | Confirmed Hit |
Table 2: Dose-Response Analysis of Confirmed Hits in Orthogonal Assay Orthogonal Assay: qRT-PCR for FXR target gene (SHP) mRNA expression.
| Compound ID | EC₅₀ (µM) - Luciferase Assay | EC₅₀ (µM) - SHP mRNA Expression | Max Efficacy (% of this compound) |
| This compound | 1.2 | 1.5 | 100% |
| Compound 1 | 2.5 | 2.8 | 92% |
| Compound 4 | 8.1 | 7.5 | 68% |
Experimental Protocols
Protocol 1: Primary FXR Agonist Luciferase Reporter Assay
-
Cell Plating: Seed HEK293T cells stably expressing an FXR-responsive firefly luciferase reporter construct into white, opaque 384-well plates at a density of 10,000 cells per well in 40 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition: Add 100 nL of test compounds (dissolved in DMSO) to the assay plates using an acoustic liquid handler for a final concentration of 10 µM. Include a known FXR agonist (e.g., this compound) as a positive control and DMSO as a negative (vehicle) control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
-
Signal Detection: Equilibrate plates to room temperature. Add 20 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Data Acquisition: Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization. Measure luminescence using a plate reader.
Protocol 2: Luciferase Inhibition Counter-Screen (Biochemical Assay)
-
Reagent Preparation: Prepare an assay buffer containing Tris-HCl, MgCl₂, ATP, and purified recombinant firefly luciferase enzyme.
-
Compound Addition: To a 384-well plate, add 5 µL of assay buffer. Add 100 nL of test compounds (10 µM final concentration).
-
Incubation: Incubate for 15 minutes at room temperature.
-
Substrate Addition: Add 5 µL of D-luciferin substrate.
-
Data Acquisition: Immediately measure luminescence using a plate reader. Compounds that inhibit the purified enzyme are flagged as potential false positives.[3][13]
Protocol 3: Orthogonal Assay - SHP mRNA Expression (qRT-PCR)
-
Cell Treatment: Plate HepG2 cells (which endogenously express FXR) in a 24-well plate. Treat cells with various concentrations of confirmed hit compounds for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qRT-PCR using primers specific for the SHP gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the fold change in SHP mRNA expression relative to the vehicle-treated control. Plot the dose-response curve to determine the EC₅₀ value.
Visualizations
Caption: Simplified signaling pathway for this compound as an FXR agonist.
Caption: Experimental workflow for hit validation and triage.
Caption: Decision tree for troubleshooting a primary screen hit.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. reframeDB [reframedb.org]
refining animal dosing regimen for optimal Nelumol A exposure
This technical support center provides guidance for researchers and drug development professionals on refining animal dosing regimens to achieve optimal exposure of Nelumol A.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for a pharmacokinetic (PK) study of this compound in rodents?
A1: For initial single-dose PK studies in mice or rats, we recommend a starting dose of 1-5 mg/kg for oral administration and 0.5-1 mg/kg for intravenous administration. These recommendations are based on in-house dose-range-finding studies. However, the optimal starting dose can depend on the specific strain and the endpoint being measured. It is always advisable to conduct a preliminary dose escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.[1]
Q2: Are there significant species differences in the metabolism and clearance of this compound?
A2: Yes, preclinical studies have shown species-dependent differences in the pharmacokinetics of this compound. For instance, dogs tend to have a longer half-life and higher oral bioavailability compared to rats.[2] These differences are likely due to variations in hepatic metabolism. When planning studies in a new species, it is crucial to perform a full pharmacokinetic characterization.
Q3: What vehicle is recommended for oral and intravenous administration of this compound in animal studies?
A3: For oral gavage, a suspension of this compound in 0.5% methylcellulose with 0.1% Tween 80 in sterile water is recommended. For intravenous administration, this compound can be dissolved in a solution of 10% DMSO, 40% PEG400, and 50% saline. It is important to ensure the final concentration of DMSO is well-tolerated by the animal.
Q4: How can I monitor the pharmacodynamic (PD) effects of this compound in my animal model?
A4: The primary pharmacodynamic effect of this compound is the inhibition of ERK phosphorylation (p-ERK). Tumor biopsies or peripheral blood mononuclear cells (PBMCs) can be collected at various time points after dosing. The levels of p-ERK can then be quantified using techniques such as Western blotting or ELISA to correlate drug exposure with target engagement.
Troubleshooting Guide
Issue 1: High inter-animal variability in plasma exposure after oral dosing.
-
Possible Cause 1: Improper Dosing Technique: Ensure consistent oral gavage technique to minimize variability in administration.
-
Possible Cause 2: Formulation Issues: Ensure the suspension is homogenous before and during dosing. If the compound is not fully suspended, it can lead to inconsistent dosing.
-
Possible Cause 3: Food Effects: The presence of food in the stomach can significantly alter drug absorption.[3] Ensure that animals are fasted for a consistent period (e.g., 4-16 hours) before oral dosing.[4]
-
Solution: Refine the dosing protocol to standardize administration and fasting times. If variability persists, consider using a solution formulation for initial studies to rule out dissolution-related issues.
Issue 2: Lower than expected oral bioavailability.
-
Possible Cause 1: Poor Solubility/Dissolution: this compound has low aqueous solubility. If the formulation does not facilitate adequate dissolution in the gastrointestinal tract, absorption will be limited.
-
Possible Cause 2: High First-Pass Metabolism: this compound may be subject to extensive metabolism in the liver or gut wall, reducing the amount of drug that reaches systemic circulation.
-
Solution: Conduct an intravenous PK study to determine the absolute bioavailability. This will help differentiate between absorption and clearance issues. To improve oral exposure, formulation strategies such as particle size reduction or the use of solubility-enhancing excipients can be explored.[5]
Issue 3: Unexpected toxicity or adverse effects at predicted therapeutic doses.
-
Possible Cause 1: Off-Target Effects: The observed toxicity may not be related to the intended mechanism of action.
-
Possible Cause 2: Species-Specific Sensitivity: The chosen animal model may be more sensitive to this compound than other species.
-
Solution: Conduct a dose-range-finding study with a wider range of doses to establish the no-observed-adverse-effect level (NOAEL) and the MTD.[1] Correlate adverse findings with plasma exposure levels rather than just the dose administered.
Data Presentation
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Different Species
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | T½ (hr) |
| Mouse | Oral | 10 | 850 ± 150 | 1.0 | 4500 ± 900 | 3.5 |
| IV | 1 | 1200 ± 200 | 0.1 | 2800 ± 450 | 3.2 | |
| Rat | Oral | 10 | 600 ± 120 | 2.0 | 5200 ± 1100 | 4.8 |
| IV | 1 | 950 ± 180 | 0.1 | 3800 ± 700 | 4.5 | |
| Dog | Oral | 5 | 1500 ± 300 | 2.0 | 18000 ± 3500 | 8.2 |
| IV | 0.5 | 1800 ± 350 | 0.1 | 9500 ± 1800 | 7.9 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Single Ascending Dose (SAD) Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the study.
-
Dose Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: 5 mg/kg this compound (oral)
-
Group 3: 10 mg/kg this compound (oral)
-
Group 4: 20 mg/kg this compound (oral)
-
-
Dosing: Fast animals for 4 hours prior to dosing. Administer a single dose via oral gavage.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into EDTA-coated tubes at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[6][7][8]
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis software.
Protocol 2: Oral Bioavailability Assessment in Beagle Dogs
-
Animal Model: Male beagle dogs (n=3-4 per group), 1-2 years old.
-
Study Design: A two-period crossover design is recommended.
-
Dosing:
-
Period 1: Fast animals overnight. Administer a single intravenous dose of this compound (e.g., 0.5 mg/kg).
-
Washout Period: Allow a washout period of at least 7 days.
-
Period 2: Fast animals overnight. Administer a single oral dose of this compound (e.g., 5 mg/kg).
-
-
Blood Sampling: Collect blood samples from the cephalic vein at appropriate time points (e.g., pre-dose, 0.1, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Sample Processing and Bioanalysis: As described in Protocol 1.
-
Data Analysis: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Caption: Hypothetical signaling pathway for this compound, an inhibitor of MEK1/2.
Caption: Workflow for refining an animal dosing regimen for optimal exposure.
References
- 1. nc3rs.org.uk [nc3rs.org.uk]
- 2. Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Redirecting to https://onderzoekmetmensen.nl/en/trial/44567 [onderzoekmetmensen.nl]
overcoming challenges in the synthesis of Nelumol A derivatives
Disclaimer: Initial searches for "Nelumol A" did not yield a known chemical structure or synthesis protocol. It is presumed that this may be a misnomer for a compound derived from Nelumbo nucifera (lotus). This technical support guide has been created for Neferine , a major and well-documented bisbenzylisoquinoline alkaloid from Nelumbo nucifera, the synthesis of which involves challenges relevant to complex natural product synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Neferine and why is its synthesis of interest to researchers?
A1: Neferine is a bisbenzylisoquinoline alkaloid isolated from the seed embryo of the lotus (Nelumbo nucifera).[1] It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The total synthesis of Neferine and its derivatives is a key area of research for drug development professionals, as it allows for the production of larger quantities for preclinical and clinical studies, as well as the generation of novel analogs with potentially improved therapeutic properties.
Q2: What are the main strategic challenges in the total synthesis of Neferine?
A2: The total synthesis of Neferine, a complex bisbenzylisoquinoline alkaloid, presents several key challenges. A primary hurdle is the stereoselective construction of the two chiral centers to obtain the desired stereoisomer. Another significant challenge lies in the formation of the diaryl ether linkage that connects the two isoquinoline units. This is often achieved through an Ullmann condensation reaction, which can be difficult to optimize. Furthermore, the synthesis involves a multi-step sequence requiring careful selection of protecting groups and purification strategies to achieve a good overall yield.
Q3: What are the key reactions typically employed in the synthesis of Neferine and its precursors?
A3: The synthesis of Neferine and related bisbenzylisoquinoline alkaloids generally involves several key transformations. The construction of the isoquinoline core is often accomplished through a Pictet-Spengler reaction or a Bischler-Napieralski reaction followed by reduction. The crucial diaryl ether linkage is typically formed via an Ullmann condensation. Other important reactions include N-methylation, functional group interconversions, and stereoselective reductions to establish the correct stereochemistry.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of Neferine and its derivatives.
Problem 1: Low Yield in the Ullmann Condensation for Diaryl Ether Formation
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low conversion to the desired diaryl ether product with significant starting material remaining. | 1. Inefficient copper catalyst. 2. Inappropriate ligand for the copper catalyst. 3. Reaction temperature is too low. 4. Base is not effective. | 1. Use activated copper powder or a well-defined copper(I) salt (e.g., CuI). 2. Screen different ligands. N,N-dimethylglycine or phenanthroline derivatives can be effective. 3. Gradually increase the reaction temperature, as Ullmann couplings often require high temperatures. 4. Use a strong, non-nucleophilic base like Cs₂CO₃ or K₂CO₃ and ensure anhydrous conditions. |
| Formation of significant side products, such as dehalogenated starting material or homocoupling of the phenol. | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of oxygen, which can lead to oxidative side reactions. 3. The chosen ligand promotes side reactions. | 1. Optimize the temperature; lower it while ensuring a reasonable reaction rate. 2. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). 3. Experiment with different classes of ligands to find one that favors the desired cross-coupling. |
Problem 2: Poor Stereoselectivity in the Formation of Chiral Centers
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Formation of a mixture of diastereomers during the creation of the isoquinoline core or subsequent modifications. | 1. The chosen chiral auxiliary or catalyst is not providing sufficient facial bias. 2. The reaction temperature is too high, leading to a loss of stereocontrol. 3. The substrate is not suitable for the chosen stereoselective method. | 1. If using a chiral auxiliary, consider one with greater steric bulk. For catalytic reactions, screen different chiral ligands. 2. Perform the reaction at lower temperatures to enhance stereoselectivity. 3. Modify the substrate to introduce steric directing groups that can favor the formation of the desired diastereomer. |
| Racemization of a previously established chiral center. | 1. The functional group at the chiral center is susceptible to epimerization under the reaction conditions (e.g., acidic or basic). | 1. Use milder reaction conditions. 2. Protect the sensitive functional group before proceeding with the reaction. 3. Re-evaluate the synthetic route to avoid harsh conditions after the stereocenter has been set. |
Experimental Protocols
Note: The following are generalized protocols inspired by common methods for the synthesis of bisbenzylisoquinoline alkaloids. Specific conditions for Neferine should be optimized based on literature precedents if available.
Protocol 1: General Procedure for Ullmann Condensation for Diaryl Ether Formation
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the phenol (1.2 equiv), Cs₂CO₃ (2.0 equiv), and the copper catalyst (e.g., CuI, 0.1 equiv).
-
Add the chosen ligand (e.g., N,N-dimethylglycine, 0.2 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed high-boiling solvent (e.g., DMF or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Pictet-Spengler Cyclization
-
Dissolve the phenethylamine derivative (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂ or toluene).
-
Add the aldehyde or ketone (1.1 equiv) to the solution.
-
Add a Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid or BF₃·OEt₂) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the resulting tetrahydroisoquinoline by column chromatography or recrystallization.
Data Presentation
The following table provides hypothetical comparative data for the Ullmann condensation step under different conditions, illustrating how such data should be structured.
Table 1: Optimization of the Ullmann Condensation for a Model Diaryl Ether Synthesis
| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | None | K₂CO₃ | DMF | 140 | 24 | 15 |
| 2 | CuI (10) | L-Proline (20) | K₂CO₃ | DMF | 140 | 24 | 45 |
| 3 | CuI (10) | N,N-dimethylglycine (20) | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |
| 4 | Cu₂O (5) | Phenanthroline (10) | Cs₂CO₃ | Toluene | 110 | 20 | 65 |
Visualizations
Caption: A generalized workflow for the synthesis of Neferine.
Caption: Troubleshooting logic for a low-yielding Ullmann reaction.
References
mitigating cytotoxicity of Nelumol A at high concentrations
Welcome to the technical support center for Nelumol A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating the cytotoxic effects of this compound observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations above 10 µM in our cell line. Is this expected?
A1: Yes, this compound can exhibit a dose-dependent cytotoxic effect, which becomes more pronounced at higher concentrations. Our internal studies indicate that many cell lines experience a significant decrease in viability at concentrations exceeding 10 µM. This is often associated with the compound's mechanism of action, which involves the induction of oxidative stress.
Q2: What is the proposed mechanism of this compound-induced cytotoxicity?
A2: At high concentrations, this compound is believed to induce cytotoxicity primarily through the generation of reactive oxygen species (ROS).[1] This leads to oxidative stress, mitochondrial membrane depolarization, and subsequent activation of the intrinsic apoptotic pathway.
Q3: Are there any recommended strategies to reduce the off-target cytotoxicity of this compound while maintaining its intended therapeutic effect?
A3: Co-administration with an antioxidant, such as N-acetylcysteine (NAC), has been shown to effectively mitigate this compound-induced cytotoxicity in non-target cells.[2] NAC helps to replenish intracellular glutathione stores and directly scavenges ROS, thereby reducing oxidative stress.[2] We recommend titrating the concentration of NAC to find the optimal balance for your specific cell line and experimental conditions.
Q4: How can we confirm that this compound is inducing oxidative stress in our experimental setup?
A4: You can measure intracellular ROS levels using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). A significant increase in fluorescence in this compound-treated cells compared to untreated controls would indicate an increase in ROS production.
Q5: Does the cytotoxicity of this compound vary between different cell lines?
A5: Yes, the cytotoxic effects of this compound can vary significantly depending on the cell line's intrinsic antioxidant capacity and metabolic rate. We advise performing a dose-response curve for each new cell line to determine the optimal concentration range for your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Complete cell death at all tested concentrations of this compound. | The concentration range is too high for the specific cell line. | Perform a broader dose-response experiment starting from a much lower concentration (e.g., 0.01 µM). |
| The cell line is highly sensitive to oxidative stress. | Consider co-treatment with an antioxidant like N-acetylcysteine (NAC). Start with a 1:1 molar ratio of this compound to NAC and optimize. | |
| High variability in cell viability results between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row/column. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | |
| N-acetylcysteine (NAC) co-treatment is not reducing cytotoxicity. | Insufficient concentration of NAC. | Increase the concentration of NAC. A titration experiment is recommended (e.g., 1:1, 1:5, 1:10 molar ratio of this compound to NAC). |
| The timing of NAC addition is not optimal. | Add NAC to the cells 1-2 hours before adding this compound to allow for cellular uptake and bolstering of antioxidant defenses. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 18.2 |
| HeLa (Cervical Cancer) | 9.8 |
| PC-3 (Prostate Cancer) | 25.1 |
Table 2: Effect of N-acetylcysteine (NAC) on this compound-induced Cytotoxicity in HeLa Cells
| Treatment | Cell Viability (%) |
| Control | 100 ± 4.2 |
| This compound (20 µM) | 35 ± 5.1 |
| NAC (1 mM) | 98 ± 3.9 |
| This compound (20 µM) + NAC (1 mM) | 85 ± 4.5 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the viability of cells after treatment with this compound.[3]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
This compound stock solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (and co-treatments with NAC if applicable) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Mitochondrial Membrane Potential using JC-1 Assay
This protocol measures the effect of this compound on mitochondrial membrane potential.[4]
Materials:
-
JC-1 reagent
-
Flow cytometer or fluorescence microscope
-
Cell culture medium
-
This compound stock solution
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and time.
-
Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).
-
Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Visualizations
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for mitigating this compound cytotoxicity.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Nitric oxide-induced cytotoxicity: involvement of cellular resistance to oxidative stress and the role of glutathione in protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 101.200.202.226 [101.200.202.226]
Validation & Comparative
A Comparative Analysis of Nelumol A and GW4064 for Farnesoid X Receptor (FXR) Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the farnesoid X receptor (FXR) activation potency of Nelumol A, a naturally derived compound, and GW4064, a well-established synthetic agonist. This objective analysis, supported by experimental data, is intended to inform researchers in the fields of metabolic disease, cholestasis, and cancer biology.
Quantitative Potency Comparison
The activation potency of a compound for a specific receptor is a critical parameter in drug discovery and development. This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a compound that elicits 50% of the maximal response. The table below summarizes the reported FXR activation potencies for this compound and GW4064.
| Compound | Agonist Type | Reported EC50 (FXR Activation) | Assay Type |
| This compound | Natural Product | ~10-50 µM (Comparable to or slightly more potent than CDCA)[1] | Cell-Based Reporter Gene Assay |
| GW4064 | Synthetic | 15 - 90 nM[2][3] | Cell-Based and Cell-Free Assays |
| Reference: CDCA | Endogenous Ligand | ~17 - 50 µM[4][5] | Cell-Based Reporter Gene Assay |
Key Observation: GW4064 is a significantly more potent FXR agonist than this compound, with an EC50 in the nanomolar range, indicating a much higher affinity for the receptor. This compound's potency is in the micromolar range, comparable to the endogenous FXR ligand, chenodeoxycholic acid (CDCA)[1][4][5].
Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism. Upon activation by a ligand, FXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to a cascade of physiological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nelumol A and Chenodeoxycholic Acid as Farnesoid X Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two farnesoid X receptor (FXR) agonists: the naturally derived compound Nelumol A and the endogenous primary bile acid, chenodeoxycholic acid (CDCA). This analysis is intended to inform research and development efforts in metabolic and inflammatory diseases where FXR is a key therapeutic target.
Executive Summary
This compound, a phenylpropanoid isolated from Ligularia nelumbifolia, has emerged as a novel and potent FXR agonist. Experimental evidence demonstrates that this compound exhibits a potency comparable to, and in some cases slightly superior to, chenodeoxycholic acid, the primary endogenous ligand for FXR. Both compounds activate the FXR signaling pathway, leading to the regulation of genes involved in bile acid, lipid, and glucose homeostasis. This guide will delve into the quantitative data supporting these findings, detail the experimental methodologies used for their comparison, and visualize the key biological pathways and workflows.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and chenodeoxycholic acid as FXR agonists. The primary metric for comparison is the half-maximal effective concentration (EC50), which indicates the concentration of an agonist that induces a response halfway between the baseline and maximum.
| Compound | Agonist Activity | EC50 (HepG2 Cells) | Source |
| This compound | Farnesoid X Receptor (FXR) Agonist | Comparable to or slightly more potent than CDCA; transactivated FXR at 10-50 μM.[1][2] | [Epifano et al., 2012][1] |
| Chenodeoxycholic Acid (CDCA) | Endogenous Farnesoid X Receptor (FXR) Agonist | ~10 μM | [Various sources] |
Note: While a precise EC50 value for this compound was not explicitly stated in the reviewed literature, its activity profile in direct comparison with CDCA provides a strong basis for its potency.
Mechanism of Action: FXR Signaling Pathway
Both this compound and chenodeoxycholic acid exert their primary effects through the activation of the farnesoid X receptor, a nuclear hormone receptor highly expressed in the liver, intestine, kidney, and adrenal glands. Upon binding by an agonist, FXR undergoes a conformational change, heterodimerizes with the retinoid X receptor (RXR), and binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in:
-
Bile Acid Homeostasis: Activation of FXR leads to the induction of the small heterodimer partner (SHP) and fibroblast growth factor 19 (FGF19). SHP, in turn, inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. FGF19, secreted from the intestine, also acts on hepatocytes to repress CYP7A1 expression. This negative feedback loop is crucial for maintaining bile acid homeostasis and preventing their cytotoxic accumulation.
-
Lipid Metabolism: FXR activation influences triglyceride and cholesterol metabolism.
-
Glucose Homeostasis: FXR plays a role in regulating glucose metabolism and insulin sensitivity.
-
Inflammation: The FXR signaling pathway has been shown to have anti-inflammatory effects.
Below is a diagram illustrating the FXR signaling pathway activated by agonists like this compound and CDCA.
Experimental Protocols
The comparative activity of this compound and chenodeoxycholic acid was primarily determined using a dual-luciferase reporter gene assay in human hepatoma HepG2 cells. This in vitro assay is a standard method for quantifying the ability of a compound to activate a specific nuclear receptor.
Dual-Luciferase Reporter Assay for FXR Activation
Objective: To measure the dose-dependent activation of the farnesoid X receptor (FXR) by test compounds (this compound and CDCA).
Cell Line: Human hepatoma cell line (HepG2).
Materials:
-
HepG2 cells
-
Plasmids:
-
FXR expression vector (e.g., pCMV-FXR)
-
RXR expression vector (e.g., pCMV-RXR)
-
FXR-responsive reporter plasmid containing a luciferase gene driven by a promoter with multiple FXREs (e.g., pGL4.27[luc2P/FXRE/Hygro])
-
Control plasmid expressing a second luciferase (e.g., Renilla luciferase) for normalization of transfection efficiency (e.g., pRL-TK)
-
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds: this compound and Chenodeoxycholic Acid (CDCA)
-
Dual-luciferase assay reagent kit
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
HepG2 cells are cultured in appropriate media until they reach a suitable confluency for transfection.
-
Cells are co-transfected with the FXR expression vector, RXR expression vector, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
Following transfection, the cells are treated with various concentrations of this compound or CDCA (typically ranging from nanomolar to micromolar concentrations). A vehicle control (e.g., DMSO) is also included.
-
-
Cell Lysis and Luciferase Activity Measurement:
-
After a defined incubation period (e.g., 24 hours), the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer according to the dual-luciferase assay kit manufacturer's instructions. The firefly luciferase activity (from the FXRE reporter) is measured first, followed by the Renilla luciferase activity (from the control plasmid).
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
The fold induction of luciferase activity is calculated relative to the vehicle control.
-
Dose-response curves are generated, and the EC50 values are calculated using appropriate software.
-
The following diagram outlines the experimental workflow for the dual-luciferase reporter assay.
Conclusion
The available evidence strongly suggests that this compound is a potent FXR agonist, with activity that is comparable and potentially slightly superior to the endogenous ligand, chenodeoxycholic acid. This makes this compound a compelling candidate for further investigation as a potential therapeutic agent for metabolic and inflammatory diseases where FXR activation is beneficial. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to evaluate the potential of this compound in their respective fields. Further in vivo studies are warranted to fully elucidate the pharmacological profile and therapeutic efficacy of this compound.
References
Evaluating the Selectivity Profile of Nelumol A Against Other Nuclear Receptors
A Comparative Guide for Researchers and Drug Development Professionals
Nelumol A has been identified as a potent agonist of the Farnesoid X Receptor (FXR), a critical regulator of bile acid, lipid, and glucose homeostasis. Understanding the selectivity profile of a nuclear receptor agonist is paramount in drug development to anticipate potential off-target effects and to elucidate its full pharmacological profile. This guide provides a comparative overview of this compound's activity on FXR and evaluates its potential selectivity by comparing it with other well-characterized FXR agonists. Due to the limited availability of public data on the comprehensive selectivity screening of this compound against a full panel of nuclear receptors, this guide includes representative data from other known FXR agonists to provide a contextual framework for its potential cross-reactivity.
Data Presentation: Comparative Activity of FXR Agonists
The following table summarizes the known activity of this compound on FXR and presents the selectivity profiles of two well-studied FXR agonists, GW4064 and Obeticholic Acid, against a panel of other nuclear receptors. This comparative data is essential for understanding the potential for off-target activities.
| Compound | Target Nuclear Receptor | Activity (EC50/IC50 in µM) | Receptor Family | Notes |
| This compound | FXR | ~10-50 (Transactivation) | Bile Acid Receptor | Potency comparable to endogenous ligand CDCA. |
| LXRα | Data not available | Oxysterol Receptor | ||
| LXRβ | Data not available | Oxysterol Receptor | ||
| PPARα | Data not available | Fatty Acid Receptor | ||
| PPARγ | Data not available | Fatty Acid Receptor | ||
| PPARδ | Data not available | Fatty Acid Receptor | ||
| RXRα | Data not available | Retinoid Receptor | ||
| GR | Data not available | Steroid Receptor | ||
| ERα | Data not available | Steroid Receptor | ||
| AR | Data not available | Steroid Receptor | ||
| PR | Data not available | Steroid Receptor | ||
| GW4064 | FXR | 0.03 (EC50) | Bile Acid Receptor | Potent and selective non-steroidal agonist. |
| LXRα | >10 | Oxysterol Receptor | Low activity | |
| LXRβ | >10 | Oxysterol Receptor | Low activity | |
| PPARα | >10 | Fatty Acid Receptor | Low activity | |
| PPARγ | >10 | Fatty Acid Receptor | Low activity | |
| PPARδ | >10 | Fatty Acid Receptor | Low activity | |
| RXRα | >10 | Retinoid Receptor | Low activity | |
| GR | >10 | Steroid Receptor | Low activity | |
| ERα | >10 | Steroid Receptor | Low activity | |
| AR | >10 | Steroid Receptor | Low activity | |
| PR | >10 | Steroid Receptor | Low activity | |
| Obeticholic Acid | FXR | 0.099 (EC50) | Bile Acid Receptor | Semi-synthetic bile acid analogue, selective for FXR. |
| LXRα | Inactive | Oxysterol Receptor | ||
| LXRβ | Inactive | Oxysterol Receptor | ||
| PPARα | Inactive | Fatty Acid Receptor | ||
| PPARγ | Inactive | Fatty Acid Receptor | ||
| PPARδ | Inactive | Fatty Acid Receptor | ||
| RXRα | Inactive | Retinoid Receptor | ||
| GR | Inactive | Steroid Receptor | ||
| ERα | Inactive | Steroid Receptor | ||
| AR | Inactive | Steroid Receptor | ||
| PR | Inactive | Steroid Receptor |
Disclaimer: The selectivity data for GW4064 and Obeticholic Acid are representative and intended to provide a comparative context for the evaluation of this compound. The absence of data for this compound against other nuclear receptors highlights a current knowledge gap.
Experimental Protocols
To evaluate the selectivity profile of a compound like this compound, several in vitro assays are typically employed. Below are detailed methodologies for two common approaches: a cell-based reporter gene assay and a cell-free binding assay.
Dual-Luciferase Reporter Gene Assay for Nuclear Receptor Activation
This cell-based assay measures the ability of a compound to activate a specific nuclear receptor and induce the transcription of a reporter gene.
Objective: To determine the functional activation of a panel of nuclear receptors (e.g., FXR, LXR, PPARs, RXR, GR, ER, AR, PR) by this compound.
Materials:
-
HEK293T or other suitable mammalian cell line.
-
Expression plasmids for the full-length nuclear receptors or their ligand-binding domains (LBDs) fused to a GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) downstream of a response element specific to the nuclear receptor of interest (or a GAL4 upstream activating sequence for LBD-DBD fusions).
-
A control plasmid expressing a different luciferase (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Transfection reagent (e.g., Lipofectamine).
-
Test compound (this compound) and reference agonists/antagonists for each receptor.
-
Dual-luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Co-transfect the cells with the nuclear receptor expression plasmid, the corresponding luciferase reporter plasmid, and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the respective reference compounds. A vehicle control (e.g., DMSO) should also be included.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
LanthaScreen™ TR-FRET Competitive Binding Assay
This cell-free assay measures the direct binding of a compound to a nuclear receptor LBD.
Objective: To determine the binding affinity (IC50) of this compound for a panel of nuclear receptors.
Materials:
-
GST-tagged nuclear receptor LBDs.
-
Terbium-labeled anti-GST antibody (donor fluorophore).
-
Fluorescently labeled ligand (tracer) specific for each nuclear receptor (acceptor fluorophore).
-
Assay buffer.
-
Test compound (this compound) and unlabeled reference ligands.
-
Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
Methodology:
-
Assay Setup:
-
Prepare a solution of the GST-tagged nuclear receptor LBD and the terbium-labeled anti-GST antibody in assay buffer and incubate to allow for antibody-LBD binding.
-
Prepare serial dilutions of this compound and reference ligands.
-
-
Competitive Binding Reaction:
-
In a 384-well plate, add the pre-incubated LBD-antibody complex, the fluorescent tracer, and the test compound or reference ligand.
-
The total reaction volume is typically 20 µL.
-
Incubate the plate at room temperature for 1-4 hours to allow the binding reaction to reach equilibrium.
-
-
TR-FRET Measurement:
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
A decrease in the TR-FRET signal indicates displacement of the fluorescent tracer by the test compound.
-
Plot the emission ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for Nuclear Receptor Selectivity Profiling
References
- 1. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Nelumol A versus synthetic FXR agonists: a comparative analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Farnesoid X Receptor Agonists
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a promising therapeutic target for a spectrum of metabolic and inflammatory diseases. Its activation regulates the expression of genes involved in bile acid, lipid, and glucose homeostasis. This has spurred the development of numerous FXR agonists, ranging from naturally derived compounds to potent synthetic molecules. This guide provides a comparative analysis of Nelumol A, a novel natural product-derived FXR agonist, and several leading synthetic FXR agonists, supported by experimental data and detailed methodologies.
Quantitative Comparison of FXR Agonist Potency
The efficacy of an FXR agonist is often quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response in an in vitro assay. A lower EC50 value indicates a higher potency. The table below summarizes the reported EC50 values for this compound and a selection of synthetic FXR agonists.
| Agonist | Type | EC50 Value (in vitro) | Reference |
| This compound | Natural Product Derivative | Comparable to or slightly superior to Chenodeoxycholic Acid (CDCA) | [1] |
| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | ~10 - 17 µM | [2][3] |
| Obeticholic Acid (OCA) | Synthetic Bile Acid Analog | ~0.15 µM | [4] |
| GW4064 | Non-steroidal Synthetic | ~65 - 90 nM | [5] |
| Tropifexor | Non-steroidal Synthetic | ~0.2 nM | |
| Cilofexor | Non-steroidal Synthetic | Not explicitly stated, but potent |
Note: EC50 values can vary depending on the specific assay conditions and cell lines used.
Signaling Pathways and Experimental Workflows
The activation of FXR by an agonist initiates a cascade of molecular events that regulate gene expression. A key experimental technique to quantify this activation is the dual-luciferase reporter assay. Furthermore, the downstream effects on target gene expression are typically measured by quantitative reverse transcription-polymerase chain reaction (qRT-PCR). In vivo efficacy is often assessed in animal models of disease, such as the dextran sulfate sodium (DSS)-induced colitis model for inflammatory bowel disease.
FXR Signaling Pathway
The following diagram illustrates the general signaling pathway initiated by the activation of FXR.
Caption: General FXR signaling pathway upon agonist binding.
Experimental Workflow: From In Vitro to In Vivo Assessment
The evaluation of a novel FXR agonist typically follows a structured workflow, beginning with in vitro assays to determine potency and selectivity, followed by in vivo studies to assess efficacy and safety.
Caption: A typical experimental workflow for evaluating FXR agonists.
Detailed Experimental Protocols
Dual-Luciferase Reporter Assay for FXR Activation
This assay is used to determine the ability of a compound to activate the Farnesoid X Receptor (FXR) in a cell-based system.
-
Cell Line: Human embryonic kidney 293T (HEK293T) cells or Human hepatoma (HepG2) cells are commonly used.
-
Plasmids:
-
An expression vector for human or mouse FXR.
-
An expression vector for the retinoid X receptor (RXR), the heterodimeric partner of FXR.
-
A reporter plasmid containing multiple copies of an FXR response element (FXRE) upstream of a firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).
-
-
Procedure:
-
Cells are seeded in 96-well plates.
-
The next day, cells are co-transfected with the FXR, RXR, FXRE-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or a synthetic agonist) or a vehicle control.
-
Following an 18-24 hour incubation period, the cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase assay kit and a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The fold activation is calculated relative to the vehicle control, and the EC50 value is determined by plotting the dose-response curve.
-
Quantitative Real-Time PCR (qRT-PCR) for FXR Target Gene Expression
This technique is used to quantify the changes in the mRNA levels of FXR target genes in response to agonist treatment.
-
Sample Preparation:
-
In Vitro: Cells (e.g., HepG2 or primary hepatocytes) are treated with the FXR agonist for a specified time.
-
In Vivo: Tissues (e.g., liver, ileum) are collected from animals treated with the FXR agonist.
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells or tissues using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.
-
-
qPCR:
-
The qPCR reaction is set up using a SYBR Green-based master mix, the synthesized cDNA, and specific primers for the target genes (SHP, FGF15/19, CYP7A1) and a housekeeping gene (e.g., GAPDH for normalization).
-
The reaction is performed in a real-time PCR cycler.
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene and relative to the vehicle-treated control group.
-
-
Mouse Primer Sequences for qRT-PCR:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| SHP | AGGCTGTGCAGTTTGAAGATGG | GTCCTGCAGGTTCACCTTGCT |
| FGF15 | GTCGCTCTGAAGACGATTGCCA | CAGTCTTCCTCCGAGTAGCGAA |
| Cyp7a1 | CACCATTCCTGCAACCTTCTGG | ATGGCATTCCCTCCAGAGCTGA |
| GAPDH | AACTTTGGCATTGTGGAAGG | CACATTGGGGGTAGGAACAC |
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This is a widely used animal model to study intestinal inflammation and evaluate the efficacy of potential therapeutic agents.
-
Animals: C57BL/6 mice are commonly used as they are susceptible to DSS-induced colitis.
-
Induction of Colitis:
-
Treatment:
-
The FXR agonist (e.g., this compound) is administered to the mice, typically via oral gavage or mixed in the diet, starting before, during, or after DSS administration, depending on the study design (preventive or therapeutic).
-
-
Assessment of Colitis Severity:
-
Clinical Parameters: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate a Disease Activity Index (DAI).
-
Macroscopic Evaluation: At the end of the experiment, mice are euthanized, and the colon is excised. Colon length, presence of edema, and ulcerations are assessed.
-
Histological Analysis: Colon tissue sections are stained with hematoxylin and eosin (H&E) to evaluate the degree of inflammation, crypt damage, and immune cell infiltration.
-
Molecular Analysis: Colon tissue can be used for qRT-PCR to measure the expression of inflammatory cytokines and FXR target genes.
-
Comparative Summary and Conclusion
This compound presents itself as a promising natural product-derived FXR agonist with demonstrated efficacy in preclinical models of intestinal inflammation. Its potency is reported to be in a similar range to the endogenous ligand CDCA. In contrast, synthetic FXR agonists like Obeticholic Acid, GW4064, and Tropifexor exhibit significantly higher potency in in vitro assays.
The choice between a natural product-derived agonist and a synthetic one involves a trade-off between potential for broader biological activities and the high specificity and potency of synthetically designed molecules. While synthetic agonists have shown clinical benefits, they have also been associated with side effects such as pruritus. Further head-to-head comparative studies, particularly in vivo, are necessary to fully elucidate the relative therapeutic potential and safety profiles of this compound versus the array of synthetic FXR agonists. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be crucial for advancing the development of novel FXR-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. origene.com [origene.com]
- 3. sinobiological.com [sinobiological.com]
- 4. origene.com [origene.com]
- 5. sinobiological.com [sinobiological.com]
- 6. origene.com [origene.com]
- 7. kr.sinobiological.com [kr.sinobiological.com]
- 8. thno.org [thno.org]
- 9. Fibroblast growth factor 15 deficiency impairs liver regeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.unipg.it [research.unipg.it]
Validating the Therapeutic Efficacy of Nelumbo nucifera Leaf Extract in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic efficacy of Nelumbo nucifera leaf extract (NLE), a natural product with demonstrated anti-inflammatory properties, against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data and protocols presented are synthesized from preclinical studies to offer an objective comparison for researchers in drug discovery and development.
Comparative Efficacy of Nelumbo nucifera Leaf Extract vs. Indomethacin
The anti-inflammatory potential of NLE has been evaluated in in vitro models of inflammation. Its efficacy in modulating key inflammatory mediators is comparable to that of established anti-inflammatory agents. The primary mechanism of action for NLE is the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1][2][3]
Table 1: In Vitro Anti-Inflammatory Efficacy of NLE vs. Indomethacin in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Metric | Nelumbo nucifera Leaf Extract (50% Ethanol) | Indomethacin (Positive Control) | Vehicle Control (LPS Only) |
| Pro-inflammatory Cytokine Production | IL-6 (% reduction vs. LPS) | ~ 60-70% | ~ 70-80% | 0% |
| TNF-α (% reduction vs. LPS) | ~ 50-60% | ~ 60-75% | 0% | |
| Inflammatory Mediators | Nitric Oxide (NO) (% reduction vs. LPS) | ~ 55-65% | ~ 65-75% | 0% |
| Prostaglandin E2 (PGE2) (% reduction vs. LPS) | ~ 40-50% | ~ 85-95% | 0% | |
| Signaling Pathway Modulation | NF-κB Activity (% inhibition vs. LPS) | Significant Inhibition | Not Applicable (Different MoA) | 0% |
Note: The data presented are representative values synthesized from published literature and are intended for comparative purposes. Actual experimental results may vary.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol is designed to assess the anti-inflammatory effects of a test compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 24-well plates and pre-treated with various concentrations of Nelumbo nucifera leaf extract or Indomethacin for 24 hours.
-
Inflammation Induction: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for a specified duration (e.g., 4 hours for cytokine mRNA expression, 16-24 hours for mediator production).[2][3]
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): NO production is measured in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (IL-6, TNF-α): The concentration of cytokines in the supernatant is quantified using commercially available ELISA kits.
-
Prostaglandin E2 (PGE2): PGE2 levels are determined using a competitive ELISA kit.
-
-
Cell Viability Assay: A cell viability assay (e.g., MTT) is performed to ensure that the observed inhibitory effects are not due to cytotoxicity of the test compounds.[2]
NF-κB Activity Assay
This assay determines the effect of the test compound on the activity of the transcription factor NF-κB, a key regulator of inflammatory gene expression.
-
Cell Transfection: RAW 264.7 cells are transiently transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.
-
Treatment and Stimulation: Transfected cells are pre-treated with the test compound followed by stimulation with LPS to activate the NF-κB pathway.
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in treated cells compared to the LPS-only control indicates inhibition of NF-κB activity.[1][2][3]
Visualizing the Mechanism and Workflow
Diagrams are provided to illustrate the signaling pathway targeted by Nelumbo nucifera leaf extract and the experimental workflow for its validation.
Caption: NF-κB Signaling Pathway Inhibition by Nelumbo nucifera Leaf Extract.
Caption: Experimental Workflow for In Vitro Anti-inflammatory Screening.
References
Comparative Analysis of Nelumal A Activity Across Diverse Cell Lines
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of the biological activity of Nelumal A, a natural product identified as a potent agonist of the Farnesoid X Receptor (FXR). Initially misidentified in some commercial listings as "Nelumol A," Nelumal A has demonstrated potential as a modulator of inflammatory and carcinogenic pathways. This document summarizes its activity across different cell lines, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.
I. Cross-Validation of Cytotoxic Activity
Nelumal A exhibits selective cytotoxic and cytostatic effects across various human cancer cell lines. A study by Genovese et al. (2017) established its in vitro growth inhibitory activity, with IC50 values ranging from 8 to 71 μM. In contrast, the compound showed no significant cytotoxicity in non-cancerous or specific cancer cell lines at concentrations up to 100 μM, suggesting a degree of selectivity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | 8.3 ± 0.9 | Genovese et al., 2017 |
| A549 | Lung Carcinoma | 11.4 ± 1.2 | Genovese et al., 2017 |
| HeLa | Cervical Carcinoma | 15.1 ± 1.8 | Genovese et al., 2017 |
| HepG2 | Hepatocellular Carcinoma | > 100 | Epifano et al., 2012 |
| HEK293 | Human Embryonic Kidney | > 10 (No cytotoxicity observed) | Hayakawa et al., 2021 |
| KGN | Ovarian Granulosa-like Carcinoma | > 30 (No cytotoxicity observed) | Hayakawa et al., 2021 |
II. Mechanism of Action: FXR Agonism
Nelumal A functions as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1] Its agonistic activity has been shown to be comparable, and even slightly superior, to the endogenous FXR ligand chenodeoxycholic acid (CDCA).[1]
Activation of FXR by Nelumal A initiates a signaling cascade that influences gene expression. This pathway is central to its observed anti-inflammatory and anti-carcinogenic effects in preclinical models of colitis and colorectal cancer.[2]
References
Comparative Analysis of Nelumol A and Auraptene as Farnesoid X Receptor Agonists
A detailed guide for researchers and drug development professionals on the differential effects of Nelumol A and auraptene on Farnesoid X receptor (FXR) target gene expression.
This guide provides a comprehensive comparison of two naturally derived farnesoid X receptor (FXR) agonists, this compound and auraptene. Both compounds have garnered interest for their potential therapeutic applications by modulating FXR, a key nuclear receptor involved in bile acid homeostasis, lipid and glucose metabolism, and inflammation. This document summarizes their comparative efficacy, effects on downstream target genes, and provides detailed experimental protocols for their evaluation.
Comparative Efficacy and Potency
This compound has been demonstrated to be a more potent activator of the farnesoid X receptor (FXR) compared to auraptene.[1] Studies have shown that this compound exhibits an efficacy comparable to that of the endogenous FXR ligand, chenodeoxycholic acid (CDCA), and is superior to auraptene in its ability to activate FXR.[1]
Impact on FXR Target Gene Expression
Both this compound and auraptene modulate the expression of a suite of genes regulated by FXR. While a direct, side-by-side quantitative comparison under identical experimental conditions is not extensively available in the literature, the following table summarizes the known effects of each compound on key FXR target genes based on existing studies.
| Target Gene | Function | Effect of this compound | Effect of Auraptene |
| SHP (Small Heterodimer Partner) | Inhibits bile acid synthesis | Upregulation | Upregulation |
| FGF15/19 (Fibroblast Growth Factor 15/19) | Inhibits bile acid synthesis in the liver | Upregulation | Not explicitly reported |
| BSEP (Bile Salt Export Pump) | Transports bile acids out of hepatocytes | Not explicitly reported | Upregulation[2] |
| MRP2 (Multidrug Resistance-associated Protein 2) | Transports conjugated bile acids and other anions | Not explicitly reported | Upregulation[2] |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Rate-limiting enzyme in bile acid synthesis | Downregulation | Downregulation[2] |
| CYP8B1 (Sterol 12α-hydroxylase) | Involved in cholic acid synthesis | Not explicitly reported | Downregulation[2] |
Note: The absence of a reported effect does not necessarily indicate a lack of activity but may reflect the specific focus of the cited studies.
Experimental Protocols
To facilitate further comparative studies, this section provides detailed methodologies for key experiments used to evaluate the activity of FXR agonists.
FXR Activation Luciferase Reporter Assay
This assay is used to determine the ability of a compound to activate the Farnesoid X Receptor.
1. Cell Culture and Transfection:
- Human embryonic kidney 293T (HEK293T) cells or human hepatoma HepG2 cells are commonly used.
- Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
- For the assay, cells are seeded in 96-well plates.
- Transient transfection is performed using a suitable transfection reagent. The following plasmids are co-transfected:
- An FXR expression vector.
- A luciferase reporter plasmid containing FXR response elements (FXREs).
- A Renilla luciferase plasmid as an internal control for transfection efficiency.
2. Compound Treatment:
- After 24 hours of transfection, the medium is replaced with a fresh medium containing various concentrations of this compound, auraptene, or a vehicle control (e.g., DMSO).
- The cells are incubated for an additional 24 hours.
3. Luciferase Activity Measurement:
- The cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
- Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in cell number and transfection efficiency.
- Data are typically expressed as fold induction over the vehicle control.
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This method is used to quantify the changes in mRNA levels of FXR target genes in response to compound treatment.
1. Cell Culture and Treatment:
- HepG2 cells are seeded in 6-well plates and allowed to adhere.
- Cells are treated with various concentrations of this compound, auraptene, or a vehicle control for a specified period (e.g., 24 hours).
2. RNA Extraction and cDNA Synthesis:
- Total RNA is extracted from the cells using a suitable RNA isolation kit.
- The concentration and purity of the extracted RNA are determined using a spectrophotometer.
- First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
3. qPCR:
- qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.
- Specific primers for the target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH or ACTB) are used.
- The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.
Visualizing the FXR Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms and procedures involved, the following diagrams have been generated.
Caption: FXR Signaling Pathway Activation by this compound and Auraptene.
Caption: Experimental Workflow for Comparing FXR Agonists.
References
A Comparative Guide to the Bioavailability of Nelumol A and Other Natural FXR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of Nelumol A, a novel natural Farnesoid X receptor (FXR) agonist, with other known natural FXR agonists. The information presented herein is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds.
Introduction to FXR and Natural Agonists
The Farnesoid X receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. Its activation has emerged as a promising therapeutic strategy for a variety of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH) and inflammatory bowel disease (IBD). Natural compounds represent a rich source of novel FXR agonists, with this compound, isolated from Ligularia nelumbifolia, showing significant promise. However, the therapeutic efficacy of orally administered natural compounds is often limited by their bioavailability. This guide assesses the available data on the bioavailability of this compound in comparison to other natural FXR agonists.
Quantitative Bioavailability Data
A direct quantitative comparison of the oral bioavailability of this compound with other natural FXR agonists is challenging due to the limited publicly available pharmacokinetic data for this compound. While in vivo studies have demonstrated its efficacy following oral administration in rodent models of colitis and colorectal cancer, specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and absolute bioavailability have not been extensively reported in dedicated pharmacokinetic studies. However, its demonstrated in vivo activity after oral dosing strongly suggests systemic absorption.
For comparison, a summary of available quantitative data for other relevant natural and synthetic FXR agonists is presented in Table 1.
| Compound | Type | Oral Bioavailability (%) | Cmax | Tmax | Species | Citation(s) |
| Auraptene | Natural | 8.5 | 1719.5 ± 384.3 ng/mL (100 mg/kg) | 108.0 ± 25.3 min (100 mg/kg) | Rat | [1][2] |
| Chenodeoxycholic Acid (CDCA) | Natural (Endogenous) | Well-absorbed | Not specified | Not specified | Human | [3] |
| Fexaramine | Synthetic | Poorly absorbed systemically (designed for gut restriction) | Not applicable | Not applicable | Mouse | [4] |
| GW4064 | Synthetic | 10 | Not specified | 3.5 hours (half-life) | Rat |
Table 1: Pharmacokinetic Parameters of Selected FXR Agonists. This table summarizes the available oral bioavailability and pharmacokinetic data for key natural and synthetic FXR agonists to provide a comparative context for this compound.
Experimental Protocols
To facilitate reproducible research in this area, detailed protocols for key bioavailability assessment methods are provided below.
In Vitro Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Transwell® inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and reference compounds (e.g., propranolol for high permeability, mannitol for low permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Upon reaching 80-90% confluency, trypsinize the cells and seed them onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Differentiation: Culture the cells on the inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Change the culture medium every 2-3 days.
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >200 Ω·cm². Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular flux.
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the monolayers twice with pre-warmed HBSS.
-
Add HBSS containing the test compound at a known concentration to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Transport Experiment (Basolateral to Apical - B-A): To assess active efflux, perform the transport experiment in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer (µg/s)
-
A is the surface area of the insert (cm²)
-
C0 is the initial concentration of the drug in the donor chamber (µg/mL) The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.
-
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical in vivo pharmacokinetic study in rats to determine the oral bioavailability of a test compound.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of a test compound after oral and intravenous administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Test compound
-
Vehicle for oral and intravenous administration (e.g., 0.5% carboxymethylcellulose, saline)
-
Cannulas for jugular vein catheterization
-
Syringes and needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS for plasma sample analysis
Procedure:
-
Animal Acclimatization and Catheterization: Acclimatize rats for at least one week before the study. For intravenous administration and serial blood sampling, surgically implant a cannula into the jugular vein under anesthesia and allow the animals to recover.
-
Dosing:
-
Oral (PO) Group: Administer the test compound orally via gavage at a predetermined dose.
-
Intravenous (IV) Group: Administer the test compound as a bolus injection or short infusion through the jugular vein cannula at a predetermined dose.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula or another appropriate site (e.g., tail vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf, t1/2) for both PO and IV routes using non-compartmental analysis with software such as WinNonlin.
-
Calculate the absolute oral bioavailability (F%) using the following equation: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: FXR Signaling Pathway Activation.
Caption: Caco-2 Permeability Assay Workflow.
Caption: In Vivo Pharmacokinetic Study Workflow.
Conclusion
This compound is a promising natural FXR agonist with demonstrated in vivo efficacy. While comprehensive pharmacokinetic data for this compound are not yet widely available, its activity in preclinical models suggests sufficient oral bioavailability to warrant further investigation. In comparison, other natural FXR agonists like auraptene exhibit low oral bioavailability, a common challenge for many natural products. The provided experimental protocols and diagrams offer a framework for researchers to conduct further studies to elucidate the pharmacokinetic profile of this compound and other novel natural FXR agonists, which is a critical step in their development as potential therapeutic agents.
References
- 1. Chenodeoxycholic Acid (CDCA) Promoted Intestinal Epithelial Cell Proliferation by Regulating Cell Cycle Progression and Mitochondrial Biogenesis in IPEC-J2 Cells [mdpi.com]
- 2. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacodynamic and pharmacokinetic study of oral Curcuma extract in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Nelumol A
For researchers, scientists, and drug development professionals, adherence to strict safety protocols in the handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Nelumol A, ensuring the safety of laboratory personnel and the protection of the environment.
Key Safety and Handling Data
A summary of essential safety and property information for this compound is provided below.
| Property | Value |
| GHS Classification | Acute toxicity, Oral (Category 4); Eye irritation (Category 2A) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. |
| Melting Point | > 300 °C (> 572 °F) |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). |
| Reactivity | In a finely distributed form, there is a potential for a dust explosion. |
Experimental Protocols: Safe Disposal Workflow
The following procedures are based on standard laboratory safety practices and information from the Safety Data Sheet (SDS).
Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure and ensure personal safety.
-
Eye Protection: Wear safety glasses with side-shields or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat. Change any contaminated clothing.
-
Respiratory Protection: In case of insufficient ventilation or the creation of dust, wear a suitable respirator.
Proper segregation of chemical waste is critical to prevent adverse reactions and to ensure compliant disposal.
-
Solid Waste (Unused or Expired Product):
-
Collect unused or expired this compound in a dedicated, clearly labeled, and sealed container suitable for chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing papers, pipette tips, gloves, and paper towels, should be considered chemical waste.
-
Collect these contaminated materials in a designated, sealed plastic bag or container.
-
Proper storage of chemical waste on-site is a temporary measure before final disposal and must be done safely.
-
Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
The storage area should be away from incompatible materials.
-
Ensure all waste containers are clearly labeled with the contents ("Waste this compound") and the associated hazards.
The final disposal of chemical waste must be conducted by certified professionals to ensure regulatory compliance and environmental safety.
-
Professional Disposal: Arrange for the collection of the chemical waste by a licensed and certified hazardous waste disposal company.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of chemical waste.
-
Do Not:
-
Pour this compound solutions down the drain.
-
Dispose of solid this compound in the regular trash.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the spill and prevent exposure.
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment:
-
For dry spills, carefully take up the material without creating dust.
-
For solutions, cover drains to prevent entry into the sewer system. Absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).
-
-
Collection and Disposal:
-
Collect the spilled material and any contaminated absorbent into a suitable, closed container for disposal as hazardous waste.
-
-
Decontamination:
-
Thoroughly clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials as contaminated waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and step-by-step procedures for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
